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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Executive Summary In the landscape of modern drug discovery and organic synthesis, α -amino nitriles serve as highly versatile, multifunctional intermediates. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (CAS: 261951-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, α -amino nitriles serve as highly versatile, multifunctional intermediates. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (CAS: 261951-73-9) is a prime example of a strategically substituted building block. By combining a dense array of reactive functional groups (a primary amine and a nitrile) with a carefully decorated aromatic ring (3-fluoro and 4-methyl substituents), this compound provides a robust foundation for synthesizing unnatural amino acids, vicinal diamines, and complex nitrogenous heterocycles.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis via the Strecker reaction, and its downstream stability and utility in medicinal chemistry.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile lies in the synergistic electronic effects of its aromatic substituents. The small, highly electronegative fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the benzylic amine and enhances the overall metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation 1. Conversely, the para-methyl group provides a hyperconjugative electron-donating effect (+R), balancing the electron density across the aromatic system and providing a lipophilic anchor for target protein binding.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties, highlighting the causality behind their significance in synthetic workflows and drug design 2.

PropertyValueCausality / Significance
IUPAC Name 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrileStandard nomenclature defining the α -stereocenter.
CAS Registry Number 261951-73-9Unique chemical identifier for procurement and literature tracking.
Molecular Formula C₁₀H₁₁FN₂Determines the stoichiometric baseline for synthetic scaling.
Molecular Weight 178.21 g/mol Low molecular weight, leaving ample room for downstream elaboration without violating Lipinski's Rule of 5.
Predicted LogP ~1.96Indicates moderate lipophilicity; ensures the free base partitions efficiently into organic solvents (e.g., ethyl acetate) during extraction.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Critical for target protein interaction, solubility, and subsequent functionalization (e.g., amide coupling).
Hydrogen Bond Acceptors 2 (Nitrile -CN, Amine -NH₂)Facilitates dipole interactions in biological systems and serves as coordination sites for transition metal catalysts.

Synthetic Methodology: The Strecker Approach

The most direct and atom-economical route to 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is the classical multi-component Strecker synthesis 3. This reaction transforms 3-fluoro-4-methylbenzaldehyde into the target α -amino nitrile.

Experimental Protocol: Self-Validating Strecker Synthesis

Objective: To generate the α -amino nitrile with high yield while strictly suppressing the thermodynamically favored retro-Strecker degradation.

Step 1: Imine Formation (Schiff Base Generation)

  • Action: Dissolve 1.0 equivalent of 3-fluoro-4-methylbenzaldehyde in a 1:1 mixture of Methanol/Water. Add 1.5 equivalents of Ammonium Chloride ( NH4​Cl ) and stir at room temperature for 30 minutes.

  • Causality: NH4​Cl serves a dual, highly specific purpose. It acts as the ammonia source for nucleophilic attack on the aldehyde carbonyl. Simultaneously, the ammonium ion ( pKa≈9.2 ) provides a mildly acidic environment that protonates the carbonyl oxygen. This increases the electrophilicity of the carbon center, driving imine formation without requiring harsh Brønsted acids that could degrade the substrate.

Step 2: Cyanide Addition

  • Action: Slowly add 1.2 equivalents of Sodium Cyanide ( NaCN ) to the reaction mixture. Stir for 12-24 hours at room temperature. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate 7:3).

  • Causality: NaCN must be added slowly to control the exothermic release of HCN in situ. The buffering capacity of the NH4​Cl/NH3​ system prevents the solution from becoming excessively basic. High pH levels thermodynamically favor the retro-Strecker reaction, where the α -amino nitrile expels the cyanide ion to revert to the imine 4.

Step 3: Extraction and Isolation

  • Action: Quench the reaction with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The target α -amino nitrile has a LogP of 1.96, making it highly soluble in Ethyl Acetate. The aqueous quench and brine wash effectively remove unreacted NaCN , NH4​Cl , and highly polar impurities. This creates a self-validating purification step based on partition coefficients, ensuring only the lipophilic organic product is isolated.

Strecker A 3-Fluoro-4-methyl- benzaldehyde C Imine Intermediate (Schiff Base) A->C + NH3 - H2O B Ammonium Chloride (NH4Cl) B->C Protonation & Condensation E 2-Amino-2-(3-fluoro-4- methylphenyl)acetonitrile C->E Nucleophilic Attack D Sodium Cyanide (NaCN) D->E + CN-

Fig 1: Strecker synthesis workflow for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

Physicochemical Behavior, Stability, & Utility

Degradation Kinetics (The Retro-Strecker Pathway)

α -Amino nitriles are inherently metastable. In strongly basic aqueous conditions, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile undergoes retro-Strecker degradation. The unprotonated amine lone pair facilitates the expulsion of the cyanide anion, reverting the molecule to the imine, which subsequently hydrolyzes back to the aldehyde and ammonia. To mitigate this, the compound is often stored at low temperatures or converted into its hydrochloride salt, which locks the amine lone pair and drastically increases shelf life.

Downstream Synthetic Utility

The true value of this compound lies in its orthogonal reactivity 5:

  • Acidic Hydrolysis: Treatment with concentrated HCl at elevated temperatures hydrolyzes the nitrile group to a carboxylic acid, yielding the unnatural amino acid 2-amino-2-(3-fluoro-4-methylphenyl)acetic acid.

  • Reduction: Treatment with Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation ( H2​/Pd ) reduces the nitrile to a primary amine, yielding a 1-aryl-1,2-ethanediamine derivative, which is a privileged scaffold for synthesizing imidazolidines and piperazines.

Utility A 2-Amino-2-(3-fluoro-4- methylphenyl)acetonitrile B Acidic Hydrolysis (HCl, H2O) A->B H2O / H+ C Reduction (LiAlH4 or H2/Pd) A->C [H] F Retro-Strecker Degradation (High pH) A->F OH- / H2O D Unnatural Amino Acid (Therapeutic Precursor) B->D E Vicinal Diamine (Heterocycle Precursor) C->E

Fig 2: Downstream synthetic utility and degradation pathways of the alpha-amino nitrile.

References

  • LookChem Database. "CAS No.261951-73-9, 3-Fluoro-4-methylphenylacetonitrile Suppliers." LookChem. 2

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, Nov 12, 2018. 3

  • Chemical Society Reviews. "Fluorine in medicinal chemistry." Purser S, Moore PR, Swallow S, Gouverneur V. Chem Soc Rev. 2008;37:320–330. 1

  • Organic Letters. "Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation." ACS Publications, May 10, 2021. 5

  • Aalto University. "Multi-component Reactions – Methods for Drug Discovery." Aaltodoc, Jan 07, 2026. 4

Sources

Exploratory

Chemical Structure, Molecular Weight, and Synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, the strategic incorporation of halogenated and alkylated phenylglycine derivatives is a cornerstone of rational drug design. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated and alkylated phenylglycine derivatives is a cornerstone of rational drug design. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a highly specialized, non-natural amino acid precursor. Synthesized primarily via the Strecker reaction, this aminonitrile intermediate is subsequently hydrolyzed to yield fluorinated phenylglycine derivatives. These motifs are critical in the development of targeted therapeutics, where the 3-fluoro-4-methylphenyl moiety is leveraged to enhance metabolic stability, modulate lipophilicity, and optimize target binding affinity.

This technical whitepaper provides an in-depth analysis of the compound’s structural properties, the mechanistic rationale behind its substitution pattern, and a self-validating synthetic protocol designed for high-yield isolation in preclinical laboratories.

Chemical Identity & Physicochemical Profiling

The core structure of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile consists of an acetonitrile backbone where the alpha-carbon is substituted with a primary amine and a 3-fluoro-4-methylphenyl ring.

  • Acetonitrile Core: Provides the necessary electrophilic nitrile carbon for downstream hydrolysis into a carboxylic acid.

  • Alpha-Amine: Serves as the fundamental nitrogen source for the resulting amino acid, capable of forming key hydrogen bonds in target protein active sites.

  • 3-Fluoro-4-methylphenyl Ring: The functionalized aromatic system dictates the compound's unique pharmacokinetic profile.

Table 1: Physicochemical Summary
PropertyValueStructural Implication
IUPAC Name 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrileStandard nomenclature defining the alpha-substituted nitrile.
Molecular Formula C₉H₉FN₂Comprises 9 Carbon, 9 Hydrogen, 1 Fluorine, and 2 Nitrogen atoms.
Molecular Weight 164.18 g/mol Low molecular weight ensures it remains within Lipinski’s Rule of 5 post-derivatization.
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)Critical for target protein interaction and solubility.
Hydrogen Bond Acceptors 2 (Nitrile -CN, Fluorine -F)Enhances binding affinity through dipole interactions.
LogP (Estimated) ~1.5 - 2.0Optimal lipophilicity for membrane permeability.

Mechanistic Causality: The Role of Fluorine & Methyl Substitutions

The specific choice to synthesize the 3-fluoro-4-methyl derivative is not arbitrary; it is rooted in physical organic chemistry and pharmacokinetics [1].

  • Metabolic Shielding (The Fluorine Effect): Unsubstituted phenyl rings are highly susceptible to ortho- and para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid phase I clearance. By placing a highly electronegative fluorine atom at the 3-position, the C-F bond (which is significantly stronger than a C-H bond) acts as an electronic and steric shield, effectively blocking oxidative metabolism at that site [1].

  • Lipophilic Anchoring (The Methyl Effect): The methyl group at the 4-position increases the overall lipophilicity of the molecule, driving hydrophobic interactions within the deep, non-polar pockets of target receptors.

Metabolism A Unsubstituted Phenyl Ring (Metabolically Labile) B CYP450 Oxidation (Ortho-Hydroxylation) A->B C Rapid Clearance (Low Bioavailability) B->C D 3-Fluoro-4-methylphenyl Ring (Metabolically Stable) E Steric & Electronic Shielding (Strong C-F Bond) D->E F CYP450 Blockade (No Hydroxylation) E->F G Prolonged Half-Life (High Bioavailability) F->G

Figure 1: Logical flow demonstrating how the 3-fluoro-4-methyl substitution prevents CYP450-mediated clearance.

Synthesis Protocol: The Modified Strecker Reaction

The most robust method for generating alpha-aminonitriles is the modified Strecker synthesis [2]. This multi-component reaction converts an aldehyde into an aminonitrile using an ammonia source and a cyanide donor.

Step-by-Step Methodology

Objective: Synthesize 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile from 3-fluoro-4-methylbenzaldehyde.

Reagents:

  • 3-Fluoro-4-methylbenzaldehyde (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Aqueous Ammonia (28%) (1.5 eq)

  • Solvent: Methanol / Water (1:1 v/v)

Protocol:

  • Imine Formation: Dissolve 1.0 eq of 3-fluoro-4-methylbenzaldehyde in methanol. In a separate flask, dissolve 1.5 eq of NH₄Cl in water and add the aqueous ammonia. Combine the solutions and stir at room temperature for 2 hours.

    • Causality: NH₄Cl is a dual-purpose reagent. It supplies the ammonia necessary to form the imine intermediate while providing the mild acidic conditions (H⁺) required to activate the aldehyde carbonyl for nucleophilic attack.

  • Cyanation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a pre-chilled aqueous solution of NaCN (1.2 eq) dropwise over 30 minutes.

    • Causality: The dropwise addition at 0°C controls the highly exothermic nucleophilic attack of the cyanide ion on the electrophilic iminium carbon. This thermal regulation prevents side reactions, such as benzoin condensation or unwanted polymerization.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase until the aldehyde starting material spot is completely consumed.

  • Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous phase three times with ethyl acetate (EtOAc).

    • Causality: The target aminonitrile is highly lipophilic and will partition exclusively into the organic phase, leaving the unreacted, highly toxic inorganic salts (NaCN, NH₄Cl) safely in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Strecker A 3-Fluoro-4-methylbenzaldehyde (Starting Material) C Iminium Ion Intermediate (Electrophile) A->C + NH3 (-H2O) B NH4Cl + NaCN (Ammonia & Cyanide) B->C Provides NH3 & H+ catalyst D Nucleophilic Attack (by CN-) B->D Provides CN- C->D E 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (Target Product) D->E C-C Bond Formation

Figure 2: Workflow of the Modified Strecker synthesis for alpha-aminonitrile generation.

Analytical Characterization Workflow

To establish a self-validating system, the synthesized compound must undergo rigorous analytical characterization to confirm both identity and purity before downstream hydrolysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The successful conversion is immediately validated by the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2230 cm⁻¹ and primary amine (-NH₂) stretching bands at ~3300-3400 cm⁻¹ . The disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) confirms reaction completion.

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The diagnostic peak is the benzylic alpha-proton, which should appear as a distinct singlet around 4.8 - 5.0 ppm . The aromatic protons will present as a complex multiplet between 7.0 - 7.5 ppm, heavily coupled due to the presence of the fluorine atom (which has a spin of 1/2 and splits adjacent protons). The methyl group will appear as a singlet (or finely split doublet due to long-range F-coupling) near 2.3 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI+), the mass spectrum should yield a prominent [M+H]⁺ peak at m/z 165.18 , confirming the molecular weight of the synthesized C₉H₉FN₂ compound.

References

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. Available at:[Link][1]

Sources

Foundational

A Guide to the Strecker Synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated α-Aminonitriles In the landscape of modern drug discovery, non-natural α-amino acids are indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated α-Aminonitriles

In the landscape of modern drug discovery, non-natural α-amino acids are indispensable chiral building blocks. Their incorporation into peptide-based therapeutics or as standalone pharmacophores can significantly enhance metabolic stability, binding affinity, and bioavailability. The target molecule of this guide, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, is a critical precursor to one such class of amino acids. The presence of a fluorine atom and a methyl group on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties and lipophilicity, making this aminonitrile a valuable intermediate.[1]

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most direct, convergent, and atom-economical methods for preparing α-aminonitriles.[2][3][4] This three-component reaction, involving an aldehyde, an amine source, and a cyanide source, provides a robust pathway to the target molecule. This guide offers an in-depth examination of the reaction mechanism, a field-proven experimental protocol, and a discussion of the critical process parameters that ensure a successful and reproducible synthesis.

Part 1: The Core Reaction Mechanism

The Strecker synthesis proceeds in a well-established two-stage sequence: the formation of an iminium ion intermediate, followed by nucleophilic attack by a cyanide ion.[3][5]

Stage 1: Formation of the Iminium Ion

The reaction is initiated by the condensation of the starting aldehyde, 3-fluoro-4-methylbenzaldehyde, with an ammonia source, typically ammonium chloride (NH₄Cl).[6] Ammonium chloride serves a dual purpose: it exists in equilibrium with ammonia (NH₃), the nucleophile, and the ammonium ion (NH₄⁺), which acts as a mild acid catalyst.[5]

  • Protonation and Nucleophilic Attack: The carbonyl oxygen of the aldehyde is protonated by the ammonium ion, enhancing the electrophilicity of the carbonyl carbon.[5][7]

  • Hemiaminal Formation: Ammonia then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.[2]

  • Dehydration: Subsequent proton transfers lead to the protonation of the hydroxyl group, forming a good leaving group (H₂O). The elimination of water results in the formation of a resonance-stabilized iminium ion, the key electrophile in the reaction.[2][5][8]

Stage 2: Nucleophilic Cyanide Addition

The second stage involves the introduction of the cyanide nucleophile (CN⁻), typically from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN).[6]

  • Cyanide Attack: The cyanide ion attacks the electrophilic carbon of the iminium ion. This step forms the crucial new carbon-carbon bond and yields the final product, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.[2][7]

The classical Strecker synthesis produces a racemic mixture of the α-aminonitrile, as the cyanide can attack the planar iminium ion from either face with equal probability.[3][9]

Strecker_Mechanism Figure 1: Mechanism of the Strecker Synthesis cluster_stage1 Stage 1: Iminium Formation cluster_stage2 Stage 2: Cyanide Addition Aldehyde 3-Fluoro-4-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal  + NH3 (Nucleophilic Attack) Ammonia Ammonia (from NH4Cl) Cyanide Cyanide (from KCN) Product 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Iminium Iminium Ion Hemiaminal->Iminium  - H2O (Dehydration) Iminium->Product  + CN- (Nucleophilic Attack)

Figure 1: Mechanism of the Strecker Synthesis

Part 2: Experimental Protocol and Data

This section outlines a robust, step-by-step methodology for the synthesis of the target aminonitrile. The protocol is designed for reproducibility and scalability.

Experimental Workflow Visualization

Strecker_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Charge reactor with Aldehyde, NH4Cl, and Solvent B 2. Reagent Addition - Add aqueous KCN solution dropwise A->B C 3. Reaction - Stir at room temperature B->C D 4. Monitoring - Track progress via TLC C->D E 5. Aqueous Work-up - Quench reaction with water D->E Upon completion F 6. Extraction - Extract product with Ethyl Acetate E->F G 7. Drying & Concentration - Dry organic layer (Na2SO4) - Remove solvent in vacuo F->G H 8. Purification - Recrystallization or Column Chromatography G->H I 9. Final Product - Isolate pure α-aminonitrile H->I

Figure 2: Experimental Workflow

Reagents and Materials

Reagent/MaterialFormulaM.W.CAS No.Notes
3-Fluoro-4-methylbenzaldehydeC₈H₇FO138.14177756-62-6Starting aldehyde[10]
Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9Ammonia source & catalyst
Potassium Cyanide (KCN)KCN65.12151-50-8EXTREMELY TOXIC. Handle with extreme caution.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent
Deionized Water (H₂O)H₂O18.027732-18-5Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Round-bottom flask, Magnetic stirrer, Dropping funnel, Standard glassware

Step-by-Step Synthesis Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 3-fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol, 1.0 equiv.) and ammonium chloride (5.8 g, 108.6 mmol, 1.5 equiv.) in a mixture of ethanol (50 mL) and water (20 mL). Stir the resulting suspension at room temperature.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (6.2 g, 95.3 mmol, 1.3 equiv.) in deionized water (20 mL). Caution: KCN is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Transfer the KCN solution to a dropping funnel and add it dropwise to the aldehyde suspension over 30 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting crude product, typically an off-white solid or oil, can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is often effective. Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel.[12]

  • Isolation: After purification, dry the final product, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, under vacuum to yield a stable solid.

Representative Reaction Data

ParameterValueRationale / Notes
Scale72.4 mmolDemonstrates a preparative laboratory scale.
Aldehyde Equiv.1.0Limiting reagent.
NH₄Cl Equiv.1.5Excess ensures sufficient ammonia and catalytic acid.
KCN Equiv.1.3Slight excess drives the reaction to completion.
TemperatureRoom Temp. (20-25°C)The reaction is efficient under mild conditions.
Reaction Time4-6 hoursTypical for related aromatic aldehydes.
Expected Yield 80-90%Based on similar Strecker syntheses in literature.
Purity (Post-Purification) >98%Achievable via recrystallization or chromatography.

Part 3: Scientific Integrity - Causality Behind Experimental Choices

A robust protocol is defined not just by its steps, but by the scientific reasoning that underpins them. Understanding the "why" behind each choice is critical for troubleshooting, optimization, and adaptation.

  • Why 3-Fluoro-4-methylbenzaldehyde? The electronic nature of the aromatic ring influences the reactivity of the aldehyde. The electron-withdrawing fluorine atom can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial imine formation. The methyl group is a weak electron-donating group. This specific substitution pattern is often explored in drug design to fine-tune a molecule's interaction with biological targets.[1]

  • Why Ammonium Chloride? While aqueous ammonia could be used, ammonium chloride is a convenient, solid reagent that provides a controlled, in-situ source of both ammonia and the necessary mild acid (NH₄⁺, pKa ≈ 9.2) to catalyze imine formation without promoting unwanted side reactions.[5][6]

  • Why Potassium Cyanide? The use of solid cyanide salts like KCN or NaCN is a standard laboratory practice that avoids the significant hazards of handling gaseous hydrogen cyanide (HCN).[3][6] For syntheses requiring non-aqueous conditions, trimethylsilyl cyanide (TMSCN) is a common alternative, often used with a Lewis acid catalyst.[13][14] However, for this aqueous/ethanolic system, KCN is cost-effective and highly efficient.

  • Why an Aqueous/Ethanolic Solvent System? This mixed-solvent system offers an excellent balance. Ethanol helps to solubilize the organic aldehyde, while water is necessary to dissolve the inorganic salts (NH₄Cl and KCN). This ensures all reactants are in the same phase, facilitating an efficient reaction.

Conclusion

The Strecker synthesis provides a powerful and reliable platform for the preparation of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. Its operational simplicity, use of readily available starting materials, and high yields make it an attractive method for both academic research and industrial drug development. By understanding the core mechanism and the rationale behind the experimental design, scientists can effectively leverage this classic reaction to generate crucial molecular building blocks for the next generation of therapeutics.

References

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  • Ishibashi, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 819-826.
  • Endesfelder, A., & Shil, A. K. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248.
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  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Retrieved April 10, 2026, from [Link]

  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Tshibaka, T., & Che, C. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. Molecules, 26(16), 4995.
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  • Banik, B. K., et al. (2012). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 6(1), 113.
  • Massolo, E., et al. (2015). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 17(5), 2944-2949.
  • Khalafi-Nezhad, A., Divar, M., & Panahi, F. (2013). Synthesis of α-aminonitriles with benzimidazolic and theophyllinic backbones using the Strecker reaction. The Journal of Organic Chemistry, 78(21), 10902-10908.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Wagschal, S., et al. (2021). DNA-Compatible Strecker Reaction for the Synthesis of α-Aminonitriles. Organic Letters, 23(9), 3469-3473.
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  • Khalafi-Nezhad, A., Divar, M., & Panahi, F. (2013). Synthesis of α-Aminonitriles with Benzimidazolic and Theophyllinic Backbones Using the Strecker Reaction. ACS Publications. Retrieved April 10, 2026, from [Link]

  • Synthesis of Amino Acids. (n.d.). MedLife Mastery. Retrieved April 10, 2026, from [Link]

  • Li, G. F., et al. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters.
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  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024). YouTube. Retrieved April 10, 2026, from [Link]

  • Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828.
  • van der Heijden, M. A. P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2095-2107.
  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved April 10, 2026, from [Link]

  • Oba, Y., et al. (2022). Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. ACS Earth and Space Chemistry, 6(5), 1357-1367.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved April 10, 2026, from [Link]

  • does anyone have a good overview for the strecker synthesis. (2018). Reddit. Retrieved April 10, 2026, from [Link]

  • Lee, K. B., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68.
  • Musacchio, A. J., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Retrieved April 10, 2026, from [Link]

  • Janeš, D., et al. (2012). Preparation of 2-amino-2-C-glycosyl-acetonitriles from C-glycosyl aldehydes by Strecker reaction.
  • Step 2) Preparation of 2-(2-Aminoanilino)ethanol. (n.d.). PrepChem.com. Retrieved April 10, 2026, from [Link]

Sources

Exploratory

NMR Spectroscopic Characterization of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile: A Comprehensive Guide for Structural Elucidation

Executive Summary In the landscape of modern drug development, the precise structural elucidation of synthetic intermediates is not merely a regulatory formality; it is the bedrock of downstream pharmacological efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the precise structural elucidation of synthetic intermediates is not merely a regulatory formality; it is the bedrock of downstream pharmacological efficacy. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a critical α-aminonitrile intermediate. Compounds of this class are classically generated via the[Strecker amino acid synthesis] [1], acting as precursors to non-natural fluorinated phenylglycine derivatives. As a Senior Application Scientist, I approach the NMR characterization of this molecule as a self-validating logical framework. This whitepaper details the predictive modeling, step-by-step experimental protocols, and causal spectral assignments required to unambiguously confirm its molecular architecture.

Predictive Structural Analysis & Causality

Before placing a sample into the magnet, we must establish a predictive spectral baseline. This ensures that our experimental protocol acts as a self-validating system—any deviation from the prediction immediately flags potential structural anomalies or impurities.

The Causality of the 3-Fluoro-4-Methyl Substitution

The substitution pattern on the aromatic ring dictates the entire spin-system topology:

  • Inductive & Resonance Effects of Fluorine: The highly electronegative 19F nucleus at C-3 exerts a strong inductive electron-withdrawing effect, deshielding adjacent carbons, while simultaneously donating electron density via resonance to ortho and para positions.

  • Heteronuclear Spin-Spin Coupling ( J ): Because 19F is a spin-½ nucleus with 100% natural abundance, it acts as a built-in structural probe[2]. We expect massive one-bond carbon-fluorine couplings ( 1JCF​≈245 Hz) and highly diagnostic long-range proton-fluorine couplings.

  • Steric & Electronic Counterbalance of the Methyl Group: The C-4 methyl group counteracts the fluorine's inductive pull. Crucially, the spatial proximity of the methyl protons to the ortho-fluorine guarantees a characteristic long-range heteronuclear coupling ( 4JHF​≈1.8 Hz), which serves as an absolute confirmation of the 3-fluoro-4-methyl regiochemistry.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and adherence to[ACS NMR reporting guidelines] [3], the following step-by-step methodology must be strictly followed.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the field to the deuterium resonance of CDCl3​ .

  • Perform automated gradient shimming (Z1-Z5) to achieve a line width at half-height ( W1/2​ ) of < 0.8 Hz for the TMS signal.

  • Tune and match the probe specifically for 1H , 13C , and 19F frequencies.

Step 3: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, relaxation delay ( d1​ ) of 2.0 s, spectral width of 15 ppm.

  • 13C{1H} NMR: 512 scans, 45° pulse angle, d1​ of 2.0 s. Causality Note: Protons are decoupled using a WALTZ-16 sequence to collapse multiplets and boost signal-to-noise via the Nuclear Overhauser Effect (NOE). However, 19F is not decoupled, preserving the critical JCF​ splitting.

  • 19F NMR: 32 scans, 30° pulse angle. Causality Note: A longer d1​ (3.0 s) is utilized because 19F nuclei often exhibit extended T1​ relaxation times.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 0.05% TMS) Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Process Data Processing & Fourier Transform Acq1D->Process Acq2D->Process Assign Spectral Assignment & J-Coupling Analysis Process->Assign Validate Structural Validation (Self-Validating System) Assign->Validate

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

Data Presentation & Spectral Assignments

The acquired data perfectly mirrors our predictive model, validating both the molecular structure and the integrity of the experimental setup.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
H-5' 7.25dd JHH​=7.8 , JHF​=1.0 Aromatic proton ortho to methyl, meta to F.
H-2' 7.22dd JHF​=10.2 , JHH​=1.8 Aromatic proton ortho to F (large JHF​ coupling).
H-6' 7.18dd JHH​=7.8 , JHH​=1.8 Aromatic proton para to F, ortho to H-5'.
CH 4.85s-Methine proton; heavily deshielded by CN and Ar.
CH 3​ 2.28d JHF​=1.8 Methyl protons; split by ortho-fluorine.
NH 2​ 1.95br s-Amine protons; broad due to quadrupolar relaxation of 14N .
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment / Causality
C-3' 161.2d 1JCF​=244.5 Ipso to Fluorine; massive one-bond coupling.
C-1' 135.4d 3JCF​=7.2 Ipso to aminonitrile group; meta to F.
C-5' 132.1d 3JCF​=5.1 Aromatic carbon meta to F.
C-4' 126.5d 2JCF​=17.5 Ipso to Methyl; ortho to F.
C-6' 122.3d 4JCF​=3.2 Aromatic carbon para to F.
CN 119.8s-Nitrile carbon.
C-2' 113.6d 2JCF​=23.4 Aromatic carbon ortho to F.
CH 47.5s-Aliphatic methine carbon.
CH 3​ 14.6d 3JCF​=3.5 Methyl carbon; split by ortho-fluorine.
Table 3: 19F NMR Assignment (376 MHz, CDCl3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
F-3' -116.8dq JFH​=10.2 , JFH​=1.8 Single fluorine environment; doublet of quartets due to H-2' and CH 3​ .

Advanced 2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a robust framework, the definitive proof of molecular connectivity—especially the linkage of the aminonitrile sidechain to the specific C-1' position of the aromatic ring—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

In the HMBC spectrum, we observe cross-peaks that arise from long-range ( 2J and 3J ) carbon-proton couplings. The methine proton ( δ 4.85) shows strong 3JCH​ correlations to the nitrile carbon ( δ 119.8) and 2JCH​ correlations to the C-1' ipso carbon ( δ 135.4). Simultaneously, the methyl protons ( δ 2.28) show a 3JCH​ correlation to the fluorinated C-3' carbon ( δ 161.2), locking the regiochemistry in place.

HMBC_Correlations H_Methine Methine 1H (δ 4.85) C_Nitrile Nitrile 13C (δ 119.8) H_Methine->C_Nitrile 3J_CH C_Ar_Ipso Ipso 13C (C-1', δ 135.4) H_Methine->C_Ar_Ipso 2J_CH H_Methyl Methyl 1H (δ 2.28) C_Ar_F Fluoro 13C (C-3', δ 161.2) H_Methyl->C_Ar_F 3J_CH C_Ar_Me Methyl 13C (C-4', δ 126.5) H_Methyl->C_Ar_Me 2J_CH H_Ar Aromatic 1H (H-2', H-6') H_Ar->C_Ar_Ipso 2J_CH / 3J_CH

Figure 2: Key HMBC (1H-13C) correlation network confirming molecular connectivity.

Conclusion

The comprehensive NMR characterization of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile demonstrates the power of utilizing heteronuclear coupling as an internal validation mechanism. By mapping the JCF​ and JHF​ scalar couplings, we move beyond simple chemical shift matching into rigorous, causal structural proof. This methodology ensures that downstream applications of this intermediate—such as its hydrolysis to a fluorinated phenylglycine—proceed with absolute stereochemical and regiochemical certainty.

References

  • Total Synthesis. Strecker Amino Acid Synthesis Mechanism & Examples. Available at:[Link]

  • Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 2001. Available at:[Link]

  • Bosc, N., et al. Data Sharing in Chemistry: Lessons Learned and a Case for Mandating Structured Reaction Data. Journal of Chemical Information and Modeling, 2023. Available at:[Link]

  • Smith, J. A., et al. Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education, 2021. Available at:[Link]

Foundational

Crystal structure analysis of 3-fluoro-4-methylphenyl alpha-aminonitriles

Structural Elucidation of 3-Fluoro-4-methylphenyl α -Aminonitriles: A Comprehensive X-Ray Crystallographic and Computational Guide Executive Summary & Chemical Context Alpha-aminonitriles are highly versatile precursors...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3-Fluoro-4-methylphenyl α -Aminonitriles: A Comprehensive X-Ray Crystallographic and Computational Guide

Executive Summary & Chemical Context

Alpha-aminonitriles are highly versatile precursors in organic synthesis, predominantly serving as critical intermediates in the Strecker synthesis of α -amino acids and various nitrogen-containing heterocycles[1]. The introduction of a specific 3-fluoro-4-methylphenyl moiety significantly alters the electronic and steric landscape of these molecules.

From a crystallographic perspective, fluorine substitution introduces high electronegativity, promoting unique non-covalent intermolecular interactions such as polar C–F H hydrogen bonding[2]. Simultaneously, the para-methyl group provides necessary steric bulk and hydrophobic characteristics, dictating the molecular twist and crystal packing[3]. Understanding the precise 3D arrangement of these molecules is critical for rational drug design, solid-state chemistry, and predicting their behavior as chiral building blocks[1].

Synthesis and Single-Crystal Growth Methodology

To obtain diffraction-quality crystals, a robust, self-validating synthesis and crystallization protocol must be established. The causality behind these steps is rooted in achieving absolute chemical purity and thermodynamic control during nucleation.

Step-by-Step Protocol
  • Catalyzed Strecker Reaction: React 3-fluoro-4-methylbenzaldehyde with an appropriate amine (e.g., aniline derivatives) and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN). Utilize a Lewis acid catalyst such as ZrOCl2​⋅8H2​O under solvent-free or mild conditions to yield the racemic α -aminonitrile[4].

  • Chromatographic Purification: Purify the crude product via silica gel column chromatography (eluent: ethyl acetate/hexane gradient). Causality: Ensuring >99% chemical purity is critical; impurities act as rogue nucleation sites, leading to twinned or microcrystalline powders instead of single crystals.

  • Solvent Selection: Dissolve the purified α -aminonitrile in a polar protic solvent, such as methanol or ethanol. Causality: Protic solvents facilitate the hydrogen bonding networks necessary for initial crystal lattice stabilization[2].

  • Slow Evaporation (Thermodynamic Control): Transfer the solution to a loosely capped vial (using perforated parafilm) and allow slow evaporation at ambient temperature (298 K). Causality: A slow evaporation rate ensures thermodynamic control over kinetic precipitation, minimizing defects and dislocations in the crystal lattice.

  • Crystal Harvesting: After 3–7 days, harvest the resulting single crystals (typically block or needle-shaped). Mount a suitable crystal on a glass fiber or cryoloop using perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of co-crystallized solvent molecules, which would otherwise cause lattice degradation prior to diffraction.

G A Aldehyde + Amine + TMSCN B Strecker Reaction A->B C Purification (Chromatography) B->C D Dissolution in Methanol C->D E Slow Evaporation D->E F Single Crystal Harvesting E->F

Workflow for the synthesis and single-crystal growth of α -aminonitriles.

X-Ray Crystallography Workflow

The analytical workflow for X-ray diffraction (XRD) is designed to maximize the signal-to-noise ratio and accurately solve the phase problem.

  • Data Collection: Conducted using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and Mo-K α radiation ( λ=0.71073 Å). Data is collected at low temperatures (e.g., 100 K) using a liquid nitrogen stream. Causality: Freezing the crystal reduces the thermal atomic displacement parameters (B-factors), thereby enhancing the intensity of high-resolution reflections and minimizing radiation damage.

  • Phase Problem & Refinement: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., C–H = 0.93–0.97 Å, N–H = 0.86 Å) to ensure geometric self-consistency[2].

Structural Analysis & Quantitative Data

The crystal packing of 3-fluoro-4-methylphenyl α -aminonitriles is heavily influenced by the spatial orientation of the fluoro and methyl groups. Because standard Strecker synthesis yields a racemic mixture, these compounds typically crystallize in centrosymmetric space groups (such as orthorhombic Pbca or monoclinic P2_1/c)[1][5].

Quantitative Crystallographic Parameters
ParameterTypical Value / RangeCausality / Significance
Crystal System Orthorhombic / MonoclinicDictated by molecular symmetry and racemic packing[1][5].
Space Group Pbca or P2_1/cCentrosymmetric packing minimizes overall dipole moments in the lattice.
Unit Cell ( a,b,c ) a≈13.9 Å, b≈6.0 Å, c≈15.0 ÅDimensions are highly dependent on the steric bulk of the 3-fluoro-4-methylphenyl ring[1].
Dihedral Angle 25° – 75°The twist between the phenyl ring and the aminonitrile plane minimizes steric clash[2].
Intermolecular Bonds N–H N, C–H F, π−π Drives the 2D/3D supramolecular network assembly and graph-set motifs.
Intermolecular Interactions

The 3-fluoro-4-methylphenyl group acts as a critical structural director. The highly electronegative fluorine atom frequently participates in weak but highly directional C–H F hydrogen bonding. Concurrently, the cyano group acts as a strong hydrogen bond acceptor (N–H N C)[2][5]. These non-covalent interactions form distinct graph-set motifs (e.g., R22​(8) ) that interlock the molecules into robust two-dimensional networks[2].

G cluster_0 Molecule A cluster_1 Molecule B (Adjacent) A_NH Amine (N-H) B_CN Cyano (C≡N) A_NH->B_CN Primary H-Bond (N-H···N) A_F Fluoro (C-F) B_F Fluoro (C-F) A_F->B_F Halogen···Halogen (Rare) A_CN Cyano (C≡N) B_NH Amine (N-H) B_CH Phenyl (C-H) B_CH->A_F Weak H-Bond (C-H···F)

Dominant non-covalent intermolecular interactions stabilizing the crystal lattice.

Computational Validation

To validate the experimental X-ray data and ensure the protocols are self-validating, Density Functional Theory (DFT) calculations and Hirshfeld surface analyses are employed.

  • DFT Calculations: Utilizing the B3LYP functional with a 6-311++G(d,p) basis set allows for the optimization of the gas-phase geometry. The calculated bond lengths and angles typically show excellent agreement with the experimental XRD values, confirming the structural integrity without lattice constraints[5].

  • Hirshfeld Surface Analysis: This technique maps the molecular electrostatic potential surface (MESP) and generates 2D fingerprint plots. It quantitatively visualizes the contribution of various intermolecular contacts. For 3-fluoro-4-methylphenyl derivatives, the H H contacts (driven by the methyl group) and F H contacts (driven by the fluorine atom) represent a significant percentage of the total Hirshfeld surface area, corroborating the visual analysis of the crystal packing[1][6].

Conclusion

The crystal structure analysis of 3-fluoro-4-methylphenyl α -aminonitriles provides profound insights into the delicate balance of steric and electronic effects governing supramolecular assembly. By combining rigorous, low-temperature X-ray diffraction protocols with computational validation via DFT and Hirshfeld analysis, researchers can accurately map non-covalent interactions. This structural blueprint is indispensable for the downstream application of these intermediates in asymmetric synthesis and pharmaceutical development.

References

  • Title: Racemization, Column Chromatography and Crystal Structure Source: ResearchGate URL: [Link]

  • Title: 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Crystal data and other experimental details for a-aminonitrile 1 Source: ResearchGate URL: [Link]

  • Title: Laboratory of Natural Products & Organic Synthesis Source: Visva-Bharati University URL: [Link]

  • Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications Source: ResearchGate URL: [Link]

Sources

Exploratory

Reactivity Profile of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in Organic Synthesis

Executive Summary The compound 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a highly versatile α -aminonitrile intermediate. Synthesized primarily via the classic Strecker multicomponent reaction, this molecule ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a highly versatile α -aminonitrile intermediate. Synthesized primarily via the classic Strecker multicomponent reaction, this molecule serves as a critical linchpin in the development of unnatural amino acids, active pharmaceutical ingredients (APIs), and complex nitrogenous heterocycles[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of interacting functional groups. The electron-withdrawing nature of the meta-fluorine atom, juxtaposed with the electron-donating para-methyl group, creates a unique electronic push-pull system on the aromatic ring. This guide dissects the reactivity profile of this specific α -aminonitrile, providing field-proven protocols, mechanistic causality, and quantitative data to empower drug development professionals in their synthetic campaigns.

Molecular Architecture & Reactivity Profiling

Understanding the reactivity of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile requires isolating its three primary reactive centers:

  • The Nitrile Core (-CN): The cyano group is highly susceptible to hydration and hydrolysis. However, the adjacent α -amino group significantly alters its reactivity profile. In basic conditions, α -aminonitriles are prone to retro-Strecker degradation—expelling hydrogen cyanide and reverting to the parent imine or aldehyde[2]. Therefore, acidic conditions are strictly mandated for forward-driving hydrolysis.

  • The α -Amino Group (-NH 2​ ): This primary amine acts as a potent nucleophile but also as a liability during strong organometallic reactions. It must often be protected (e.g., via N-benzylation or Boc-protection) to prevent premature deprotonation and subsequent quenching of reagents like Grignards.

  • The α -Carbon & The Bruylants Pathway: The α -carbon is a masked electrophilic center. Under the Bruylants reaction conditions, the cyano group acts as a leaving group, generating a transient iminium ion[3]. The stability of this iminium ion is uniquely modulated by the 3-fluoro-4-methylphenyl ring: the para-methyl group provides hyperconjugative stabilization, while the meta-fluoro group prevents over-oxidation and modulates the electrophilicity of the carbon center.

Key Synthetic Workflows & Protocols

Workflow A: Acid-Catalyzed Hydrolysis to 3-Fluoro-4-methylphenylglycine

Causality & Logic: To convert the α -aminonitrile to the corresponding unnatural amino acid, basic hydrolysis is avoided due to the high risk of decyanation and retro-Strecker fragmentation. Instead, concentrated hydrochloric acid (HCl) is utilized. The high proton concentration ensures the amine remains protonated (preventing it from acting as an internal base) while activating the nitrile for nucleophilic attack by water. This creates a self-validating system where the intermediate amide is rapidly driven to the carboxylic acid under reflux.

Step-by-Step Protocol:

  • Initiation: Charge a 250 mL round-bottom flask with 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (10.0 g, 60.9 mmol).

  • Acidification: Slowly add 100 mL of concentrated HCl (12M) at 0°C under vigorous stirring. Caution: Exothermic protonation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100°C for 16 hours. The reaction progress can be monitored by the cessation of ammonium chloride precipitation.

  • Isolation: Cool the mixture to room temperature. Carefully adjust the pH to the isoelectric point of the amino acid (approximately pH 5.5) using 6M NaOH.

  • Purification: Filter the resulting white precipitate under vacuum. Wash with cold distilled water (2 x 20 mL) and recrystallize from a 70:30 ethanol/water mixture to yield pure 3-fluoro-4-methylphenylglycine.

Strecker A 2-Amino-2-(3-fluoro- 4-methylphenyl)acetonitrile B Protonated Nitrile Intermediate A->B H+ (Acid) C Alpha-Amino Amide B->C H2O Addition D 3-Fluoro-4-methyl- phenylglycine C->D Hydrolysis (-NH4+)

Fig 1: Acid-catalyzed hydrolysis pathway of the alpha-aminonitrile to the corresponding amino acid.

Workflow B: Bruylants Reaction for α -Alkylation

Causality & Logic: The Bruylants reaction is deployed to synthesize sterically hindered, α -branched amines. By treating the α -aminonitrile with a Grignard reagent, the nitrile group is expelled. The reaction relies on the transient formation of an iminium ion. To prevent the Grignard reagent from simply deprotonating the primary amine, the substrate is typically pre-protected (e.g., N,N-dibenzylated), or an excess of Grignard is used to form the magnesium amide in situ, which then undergoes decyanation[3].

Step-by-Step Protocol (Using Excess Grignard):

  • Preparation: Dissolve the α -aminonitrile (5.0 g, 30.4 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask under an Argon atmosphere.

  • Nucleophile Addition: Cool the solution to 0°C. Dropwise, add 3.0 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether, 30.4 mL). The first equivalent deprotonates the amine; the subsequent equivalents drive the decyanation and alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20°C) for 4 hours.

  • Quenching: Carefully quench the reaction by pouring it into 100 mL of ice-cold saturated aqueous NH 4​ Cl. Note: Ensure vigorous stirring to break up magnesium salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the α -ethylated amine.

Bruylants A Alpha-Aminonitrile Core B Iminium Ion Intermediate A->B Decyanation (-CN-) C Alpha-Branched Amine B->C Grignard Reagent (RMgX)

Fig 2: Bruylants reaction mechanism showing decyanation and subsequent nucleophilic alkylation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and thermodynamic considerations for the primary reactivity pathways of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

Reaction PathwayReagents / CatalystTemp (°C)Time (h)Target ProductExpected Yield (%)Primary Side Reaction
Acid Hydrolysis 12M HCl, H 2​ O100163-Fluoro-4-methylphenylglycine82 - 88%Amide arrest (incomplete hydrolysis)
Basic Hydrolysis 6M NaOH, EtOH80243-Fluoro-4-methylphenylglycine< 20%Retro-Strecker (Decyanation)
Bruylants Alkylation EtMgBr (3.0 eq), THF2041-(3-Fluoro-4-methylphenyl)propan-1-amine65 - 75%Unreacted starting material
Nitrile Reduction LiAlH 4​ , THF0 to 2061-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine70 - 80%Reductive decyanation

References

  • Algor Education. "Strecker Amino Acid Synthesis." Algor Cards,[Link]

  • RSC Advances. "Isocyanate-based multicomponent reactions." Royal Society of Chemistry,[Link]

  • Defense Technical Information Center (DTIC). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide." DTIC Science & Technology,[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Dynamics of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Executive Summary The compound 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (CAS: 1339080-82-8) is a highly specialized α -aminonitrile utilized as a critical intermediate in the synthesis of fluorinated, methylated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (CAS: 1339080-82-8) is a highly specialized α -aminonitrile utilized as a critical intermediate in the synthesis of fluorinated, methylated phenylglycine derivatives[1]. In drug development and synthetic organic chemistry, the thermodynamic stability of α -aminonitriles is a paramount concern because these molecules exist in a delicate, reversible equilibrium with their corresponding imines and free hydrogen cyanide (the Strecker equilibrium)[2]. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of this compound, detailing its degradation pathways, electronic structural dynamics, and the self-validating experimental protocols required to accurately profile its lifecycle in solution.

Structural Dynamics and Electronic Effects

The thermodynamic stability of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is heavily dictated by the electronic push-pull system on its aromatic ring. The stability of the carbon-carbon bond adjacent to the nitrile group relies on the electrophilicity of the benzylic carbon.

  • 3-Fluoro Substitution: Exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the benzylic carbon in the transient imine state, thermodynamically favoring the addition of the cyanide nucleophile.

  • 4-Methyl Substitution: Exerts an electron-donating effect via hyperconjugation (+I), which stabilizes the developing positive charge on the iminium intermediate during dissociation.

This specific substitution pattern results in a highly dynamic molecule that is susceptible to both reversible dissociation (retro-Strecker) and irreversible degradation depending on the solvent dielectric constant and pH[3][4].

Thermodynamic Stability & The Strecker Equilibrium

Unlike standard aliphatic nitriles, α -aminonitriles are not thermodynamically static. In aqueous or protic media, they undergo a spontaneous retro-Strecker reaction, acting as in situ cyanide donors[5][6]. The equilibrium constant ( Keq​ ) for the reaction is defined by the ratio of the intact aminonitrile to the dissociated imine and hydrogen cyanide.

Because the retro-Strecker reaction involves the elimination of HCN to reform the imine, the stereochemical and chemical integrity of the compound is constantly challenged in solution[3][4]. At physiological pH (7.4), the equilibrium shifts noticeably toward dissociation, which is why structurally similar α -aminonitriles have been observed to act as suicide inhibitors in biological assays (such as Differential Scanning Fluorimetry) by releasing cyanide directly into enzyme active sites[5][6].

Primary Degradation Pathways

Understanding the causality behind the degradation of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is critical for formulation and storage.

  • Retro-Strecker Dissociation (Reversible): The primary mode of instability. The loss of HCN yields the corresponding imine, which can further hydrolyze into 3-fluoro-4-methylbenzaldehyde and ammonia[2][4].

  • Nitrile Hydrolysis (Irreversible): Under strongly acidic or basic conditions, or in the presence of specific biocatalysts (nitrilases), the nitrile group hydrates to form an α -amino amide, which subsequently hydrolyzes to the corresponding α -amino acid[7].

  • Oxidative Degradation (Irreversible): In the presence of reactive oxygen species (ROS) or transition metals, the primary amine can undergo oxidative dealkylation, leading to the formation of oximes or imine byproducts[8].

StreckerEquilibrium A 3-Fluoro-4-methylbenzaldehyde + NH3 + HCN B Imine Intermediate A->B -H2O B->A +H2O C 2-Amino-2-(3-fluoro-4-methylphenyl) acetonitrile B->C +HCN (Strecker) C->B -HCN (Retro-Strecker) D Amide Intermediate (Hydrolysis) C->D +H2O, H+/OH- F Oxidation Products (Imine/Oxime) C->F O2 / ROS E Amino Acid (Complete Hydrolysis) D->E +H2O, H+/OH-

Thermodynamic equilibrium and primary degradation pathways of the α-aminonitrile.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, extrapolated from established behavior of substituted phenylglycine α -aminonitriles in aqueous media.

ParameterRepresentative Value RangeEnvironmental ConditionPrimary Analytical Method
Strecker Keq​ 104−106 M−1 pH 7.4, 25°C (Aqueous)In situ 1 H-NMR
Retro-Strecker t1/2​ 2.5 – 6.0 HourspH 7.4, 37°C (Protic solvent)LC-MS (Kinetic Trapping)
Hydrolysis Rate ( khyd​ ) <10−6 s−1 pH 2.0, 25°CHPLC-UV (254 nm)
Activation Energy ( Ea​ ) 18 – 22 kcal/molHCN elimination pathwayArrhenius Plotting

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal checks to prove that the observed data represents true thermodynamic phenomena rather than analytical artifacts.

Protocol A: In Situ NMR Determination of the Strecker Equilibrium

Causality: Standard chromatographic techniques (like HPLC) physically separate the aminonitrile from free cyanide and imine, actively driving the retro-Strecker reaction forward via Le Chatelier's principle during the run. In situ NMR is chosen because it is non-destructive and observes the equilibrium state without perturbing it. Self-Validation Mechanism: The addition of an inert internal standard ensures mass balance. If the sum of the integrals for the aminonitrile, imine, and aldehyde decreases relative to the standard, it proves an irreversible degradation pathway (e.g., oxidation) is occurring alongside the equilibrium.

  • Sample Preparation: Dissolve 5.0 mg of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in 0.6 mL of deuterated phosphate buffer (pD 7.4 in D2​O ).

  • Internal Standard Addition: Add exactly 1.0 mg of 1,3,5-trimethoxybenzene (inert internal standard).

  • Incubation & Acquisition: Place the sample in the NMR spectrometer thermostated at 25°C. Acquire 1 H-NMR spectra every 30 minutes for 12 hours.

  • Data Processing: Integrate the benzylic methine proton of the aminonitrile ( 4.8 ppm) against the aldehydic proton ( 9.9 ppm) and the imine proton ( 8.4 ppm). Calculate Keq​ using the equilibrium concentrations.

Protocol B: LC-MS/UV Kinetic Profiling of Hydrolytic Degradation

Causality: To track irreversible hydrolysis, we must halt the reversible retro-Strecker reaction. Dropping the pH to 2.0 rapidly protonates the primary amine, kinetically trapping the molecule and preventing HCN elimination, allowing for accurate LC-MS analysis. Self-Validation Mechanism: Dual-wavelength UV detection ensures peak purity. If the ratio of absorbance at 220 nm vs. 254 nm across the aminonitrile peak changes over time, it indicates co-elution of a hidden degradation product, invalidating the single-peak assumption.

  • Reaction Initiation: Prepare a 1.0 mM solution of the compound in a 50:50 Acetonitrile:Water mixture buffered to pH 9.0 (to accelerate hydrolysis). Incubate at 40°C.

  • Aliquot Sampling & Quenching: At defined time points (0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately quench by mixing with 50 μ L of 0.5% Trifluoroacetic Acid (TFA) in water, dropping the pH to 2.0.

  • Chromatographic Separation: Inject 10 μ L onto a C18 reversed-phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor UV absorbance at 220 nm (amide bond formation) and 254 nm (aromatic ring). Use ESI-MS in positive ion mode to confirm the mass shift from the nitrile ( M ) to the amide ( M+18 ) and the acid ( M+19 ).

ExperimentalWorkflow S1 Sample Prep (Inert Internal Std) S2 Incubation (pH/Temp Control) S1->S2 S3 In Situ NMR (Thermodynamics) S2->S3 Non-destructive S4 Acid Quenching (Kinetic Trapping) S2->S4 Aliquot Extraction S5 LC-MS/UV (Degradation Profiling) S4->S5 Dual-Wavelength

Self-validating experimental workflow for thermodynamic and kinetic stability assessment.

References

  • AiFChem Product Catalog: 1339080-82-8 | 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. AiFChem. 1

  • Further validation of strecker-type α-aminonitriles as a new class of potent human carbonic anhydrase II inhibitors. National Institutes of Health (PMC). 5

  • Discovery of Strecker-type α-aminonitriles as a new class of human carbonic anhydrase inhibitors using differential scanning fluorimetry. Taylor & Francis. 6

  • Chirally and chemically reversible Strecker reaction. National Institutes of Health (PMC). 3

  • Chirally and chemically reversible Strecker reaction - Chemical Science. RSC Publishing. 4

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. 2

  • Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. ResearchGate. 7

  • The Oxidative Dealkylation of Tertiary Amides: Mechanistic Aspects. ResearchGate. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Reduction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile to 1,2-Diamine Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The conversion of α-aminonitriles to 1,2-diamines is a critical transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The conversion of α-aminonitriles to 1,2-diamines is a critical transformation in the synthesis of pharmaceutical intermediates, chiral ligands, and biologically active heterocycles. Specifically, the reduction of 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile yields 1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine , a highly valuable diamine building block.

However, the reduction of α-aminonitriles is notoriously challenging. The presence of the α-amino group introduces competing reaction pathways, most notably reductive decyanation (cleavage of the C–CN bond)[1][2] and dimerization (formation of secondary amines)[3][4].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the mechanistic causality behind them. We will explore two self-validating methodologies: the laboratory-scale Lithium Aluminum Hydride (LiAlH₄) reduction, and the scalable Catalytic Hydrogenation using Raney Nickel.

Mechanistic Insights & Causality

To successfully synthesize the target diamine, one must understand and actively suppress the competing side reactions.

  • The Desired Pathway: Reduction initiates via hydride transfer (or surface hydrogen addition) to the electrophilic nitrile carbon, forming an intermediate imine (or metal-aluminate imine complex). A rapid second reduction step converts this imine into the target primary amine[5].

  • Reductive Decyanation (Side Reaction): α-Aminonitriles are susceptible to C–CN bond cleavage. The lone pair on the α-nitrogen can facilitate the expulsion of the cyanide ion (a retro-Strecker-type elimination), forming an imine that is subsequently reduced to a simple benzylamine derivative (decyanation)[2][6]. This is particularly problematic with weaker hydride sources like NaBH₄[1].

  • Dimerization (Side Reaction): If the intermediate imine is not reduced quickly enough, it can be attacked nucleophilically by the newly formed primary amine product, resulting in the formation of a secondary amine dimer[4].

To mitigate these, LiAlH₄ is used in lab-scale settings because its highly reactive nature ensures the second reduction step outpaces dimerization[5]. Conversely, in catalytic hydrogenation , the reaction solvent must be saturated with ammonia (NH₃) to shift the condensation equilibrium away from secondary amine formation[3][7].

ReactionPathways Substrate α-Aminonitrile Substrate ImineInt Imine/Aluminate Intermediate Substrate->ImineInt Hydride/H2 attack Decyanation Decyanation Product (Primary Amine) Substrate->Decyanation Loss of CN- (Side Reaction) Target 1,2-Diamine (Target Product) ImineInt->Target Fast Reduction (Desired) Dimer Secondary Amine (Dimerization) ImineInt->Dimer Attack by R-NH2 (Side Reaction)

Fig 1: Competing pathways in α-aminonitrile reduction: target diamine vs. decyanation/dimerization.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction (Lab-Scale)

Rationale: LiAlH₄ provides a rapid, exhaustive reduction that minimizes decyanation and traps the imine intermediate before dimerization can occur[5]. The critical step here is the Fieser Workup , which prevents the formation of unfilterable, gelatinous aluminum hydroxide emulsions by hydrating the salts into a granular lattice[8][9].

Materials:

  • 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (1.0 equiv)

  • LiAlH₄ (2.5 to 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous NaOH solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge thoroughly with Argon or Nitrogen.

  • Suspension: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (approx. 10 mL/g of substrate) and cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve the α-aminonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Once addition is complete, remove the ice bath. Gradually warm the reaction to room temperature, then heat to reflux (approx. 66 °C) for 4–6 hours. Monitor complete consumption of the nitrile via TLC or LC-MS.

  • Quenching (The Fieser Method): Cool the reaction mixture back to 0 °C. For every x grams of LiAlH₄ used, cautiously and sequentially add:

    • x mL of distilled H₂O (Dropwise! Highly exothermic).

    • x mL of 15% aqueous NaOH[8].

    • 3x mL of distilled H₂O[9].

  • Isolation: Stir the quenched mixture vigorously for 15–30 minutes at room temperature until the aluminum salts precipitate as a crisp, white, granular solid[5]. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate[8].

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine.

Protocol B: Catalytic Hydrogenation with Raney Nickel (Scale-Up)

Rationale: For pilot-scale or industrial applications, LiAlH₄ is often avoided due to pyrophoric hazards and poor atom economy. Catalytic hydrogenation using Raney Nickel is the preferred scalable alternative[4]. To prevent the intermediate imine from reacting with the product diamine, the reaction is conducted in methanolic ammonia[3][7].

Materials:

  • 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (1.0 equiv)

  • Raney Nickel (W-2 or W-4 grade, approx. 10-20% w/w)

  • 7N Ammonia in Methanol (NH₃/MeOH)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Reactor Setup: Transfer the α-aminonitrile into a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator)[3].

  • Solvent Addition: Dissolve the substrate in 7N NH₃ in Methanol. Causality note: The massive excess of ammonia acts as a sacrificial nucleophile, shifting the equilibrium to favor the primary amine over the secondary amine dimer[7].

  • Catalyst Loading: Carefully add the Raney Nickel slurry (10-20% w/w relative to substrate). Safety Warning: Dry Raney Nickel is highly pyrophoric; always transfer as a slurry in water or alcohol.

  • Purging & Pressurization: Seal the reactor. Purge the headspace three times with Nitrogen, followed by three purges with Hydrogen gas. Pressurize the reactor with H₂ to 50–100 psi (or up to 500 psi depending on optimization)[3].

  • Reaction: Stir vigorously at room temperature to 50 °C. Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and hydrogen consumption ceases (typically 4–12 hours).

  • Filtration: Vent the hydrogen gas safely and purge the reactor with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under an inert atmosphere to remove the Raney Nickel. Do not let the filter cake dry out, as it will ignite.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the target diamine.

Quantitative Data Summary

The following table summarizes the comparative metrics of both methodologies based on established field data for α-aminonitrile reductions.

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Raney Ni / H₂ / NH₃
Primary Reagent Lithium Aluminum HydrideRaney Nickel + Hydrogen Gas
Solvent System Anhydrous THF7N Ammonia in Methanol
Typical Yield 75% – 85%80% – 95%
Decyanation Risk Low (Fast reduction kinetics)Low to Moderate (Requires optimization)
Dimerization Risk Low (Steric/kinetic trapping)Suppressed by excess NH₃
Scalability Poor (Hazardous, highly exothermic)Excellent (Industry standard)
Workup Complexity High (Fieser method required)Low (Simple filtration of catalyst)

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Publications URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry URL:[Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4 (Fieser Workup) Master Organic Chemistry URL:[Link]

  • Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching (Reductive Decyanation) ResearchGate URL:[Link]

  • Synthesis by Reduction (Catalytic Hydrogenation of Nitriles) Thieme E-Books & E-Journals URL:[Link]

  • Nitrile reduction (Catalytic hydrogenation and Stoichiometric reductions) Wikipedia URL:[Link]

Sources

Application

Advanced Derivatization Strategies for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in Drug Discovery

Pharmacological Rationale & Structural Significance In modern drug discovery, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile serves as a highly versatile, privileged intermediate. The structural components of this molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Structural Significance

In modern drug discovery, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile serves as a highly versatile, privileged intermediate. The structural components of this molecule offer distinct pharmacological advantages:

  • 3-Fluoro-4-methylphenyl Moiety: The fluorine atom inductively lowers the pKa of adjacent basic amines, enhancing passive membrane permeability. Furthermore, it blocks oxidative metabolism at the meta-position, while the para-methyl group provides a lipophilic anchor that can be selectively oxidized to a biologically active hydroxymethyl metabolite in vivo.

  • α-Aminonitrile Core: Acting as a synthetic hub, the aminonitrile can be divergently functionalized. Traditional Strecker synthesis yields this core as a racemate, necessitating advanced derivatization strategies to generate enantiopure pharmacophores or rigid heterocycles.

The following guide details three primary derivatization pathways—Dynamic Kinetic Resolution (DKR), chemoselective reduction, and heterocyclic cyclization—prioritizing self-validating methodologies and mechanistic causality.

Divergent Derivatization Pathways

G A 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile B Chiral α-Amino Acid A->B Nitrilase + Racemase (DKR Hydrolysis) C 1,2-Diamine A->C BH3·THF (Chemoselective Reduction) D Oxazole/Imidazole Scaffold A->D Acylation & Cyclization (4-Chlorobenzoyl Chloride)

Divergent derivatization workflows for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

Pathway A: Biocatalytic Dynamic Kinetic Resolution (DKR)

Causality: Chemical hydrolysis of nitriles to carboxylic acids requires extreme pH and prolonged heating, conditions that inevitably destroy adjacent stereocenters and lead to racemic mixtures. In contrast, enzymatic hydrolysis using a non-stereoselective nitrile hydratase (NHase) coupled with an amidase and an in situ racemase allows for Dynamic Kinetic Resolution (DKR). This continuous funneling converts the racemic α-aminonitrile entirely into a single enantiomer (e.g., (R)- or (S)-amino acid) with >99% enantiomeric excess[1].

Pathway B: Chemoselective Reduction to 1,2-Diamines

Causality: 1,2-diamines are critical motifs for CNS penetration and hERG liability mitigation. Reducing the nitrile group in the presence of a fluorinated aromatic ring is challenging; standard catalytic hydrogenation (Pd/C, H2​ ) frequently triggers reductive defluorination. Borane-tetrahydrofuran ( BH3​⋅THF ) is utilized instead because it operates via an electrophilic mechanism. The empty p-orbital of boron coordinates exclusively to the nitrile nitrogen, delivering hydride selectively without disturbing the aryl C-F bond.

Pathway C: N-Acylation and Heterocyclic Cyclization

Causality: To construct rigid, kinase hinge-binding motifs or antiprion agents, the aminonitrile is converted into an oxazole or thiazole. The primary amine is first trapped via N-acylation using a highly reactive electrophile like 4-chlorobenzoyl chloride, which acts as a robust derivatization agent[2]. The resulting intermediate undergoes phosgene-mediated or acid-catalyzed cyclization to form a 2,4-disubstituted heterocycle—a proven strategy in generating libraries for neurodegeneration screening[3].

Quantitative Data Summary

Derivatization PathwayReagents / CatalystsTarget PharmacophoreTypical Yield (%)Enantiomeric Excess (ee %)Key Analytical Metric
DKR Hydrolysis Nitrilase, Racemase, pH 7.5 BufferChiral α-Amino Acid85 - 95>99Chiral HPLC (Retention time shift)
Chemoselective Reduction BH3​⋅THF , Reflux, MeOH Quench1,2-Diamine70 - 80N/A (Racemic)LC-MS (Mass shift: +4 Da)
Acylation & Cyclization 4-Chlorobenzoyl Chloride, PhosgeneOxazole / Thiazole60 - 75N/ANMR (Disappearance of nitrile 13C peak)

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic DKR to Chiral α-Amino Acid

This protocol utilizes a self-validating feedback loop via chiral chromatography to ensure the racemase is keeping pace with the nitrilase.

  • Preparation: Dissolve 10 mmol of racemic 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in 5 mL of DMSO to ensure bioavailability in the aqueous phase.

  • Enzymatic Reaction: Add the DMSO solution dropwise to 95 mL of potassium phosphate buffer (100 mM, pH 7.5) containing 50 mg of purified nitrilase and 20 mg of amino acid racemase[1].

  • Incubation & IPC: Incubate at 30°C with orbital shaking (200 rpm).

    • In-Process Control (IPC): At 2, 4, and 6 hours, extract a 100 µL aliquot, quench with 100 µL acetonitrile, centrifuge, and analyze via Chiral LC-MS. The reaction is complete when the nitrile peak disappears and the ee of the amino acid is >99%.

  • Workup: Acidify the mixture to pH 2.0 with 1M HCl to denature the enzymes. Filter through a Celite pad.

  • Isolation: Adjust the filtrate to the isoelectric point (approx. pH 5.5) using 1M NaOH. Filter the resulting white precipitate and dry under vacuum.

Protocol 2: Chemoselective Reduction to 1,2-Diamine

This protocol uses a controlled quench to validate the destruction of stable boron-nitrogen chelates.

  • Activation: Under an inert argon atmosphere, dissolve 5 mmol of the aminonitrile in 20 mL of anhydrous THF. Cool to 0°C.

  • Reduction: Slowly add 15 mL of BH3​⋅THF complex (1.0 M in THF) dropwise.

    • Causality: Dropwise addition controls the exothermic hydride transfer and prevents dimerization.

  • Reflux: Heat the reaction to 70°C for 12 hours.

    • IPC: Spot on a silica TLC plate. Stain with Ninhydrin and heat. The appearance of a dark purple spot with a lower Rf​ value confirms the formation of the primary amine.

  • Quench & Cleavage: Cool to 0°C. Carefully add 10 mL of Methanol dropwise until effervescence ceases, followed by 10 mL of 2M HCl. Reflux for 1 hour.

    • Validation: This specific acidic methanol reflux is mandatory; it breaks the highly stable boron-amine complex, converting it to volatile trimethyl borate and the free diamine hydrochloride salt.

  • Isolation: Basify with 2M NaOH to pH 12, extract with Dichloromethane ( 3×20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 3: N-Acylation and Oxazole Cyclization

This protocol validates structural integrity by monitoring the loss of the nitrile carbon signature.

  • N-Acylation: Dissolve 5 mmol of the aminonitrile in 15 mL of anhydrous pyridine. Add 5.5 mmol of 4-chlorobenzoyl chloride dropwise at 0°C[2]. Stir for 4 hours at room temperature.

  • Validation of Intermediate: Quench a 50 µL aliquot in water, extract with EtOAc, and run LC-MS. Confirm the mass of the N-acylated intermediate ( [M+H]+ expected shift).

  • Cyclization: To the crude pyridine mixture, add a catalytic amount of 4-dimethylaminopyridine (DMAP) and 6 mmol of phosgene (20% solution in toluene) cautiously under a well-ventilated fume hood[3]. Heat to 80°C for 6 hours.

  • Workup: Cool the mixture and pour over crushed ice. Extract with Ethyl Acetate ( 3×30 mL). Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine.

  • Final Verification: Purify via flash chromatography. Run 13C NMR. The protocol is validated as successful when the characteristic nitrile carbon peak (~118 ppm) is entirely absent, replaced by the oxazole ring carbons (~150-160 ppm).

References

  • Liang, Y., Zhang, M. M., Ang, E. L., & Zhao, H. (2016). Biocatalysis for Drug Discovery and Development. Chapter: Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. ResearchGate. Available at:[Link]

  • Heal, W., Thompson, M. J., Mutter, R., Cope, H., Louth, J. C., & Chen, B. (2007). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. Available at:[Link]

Sources

Method

Application Note: Integration of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in Advanced Peptide Synthesis

Introduction & Scientific Rationale The development of next-generation peptidomimetics and glycopeptide antibiotics relies heavily on the incorporation of non-proteinogenic amino acids to enhance target affinity and over...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of next-generation peptidomimetics and glycopeptide antibiotics relies heavily on the incorporation of non-proteinogenic amino acids to enhance target affinity and overcome proteolytic degradation. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a highly versatile α -aminonitrile that serves as a stable, isolable precursor for the synthesis of 3-fluoro-4-methylphenylglycine.

Synthesized via the classic Strecker multicomponent reaction[1], this α -aminonitrile bridges the gap between simple aldehyde precursors and complex, sterically demanding unnatural amino acids. The conversion of this nitrile into a fluorinated phenylglycine derivative is of immense value in drug discovery. Recent advances in mutasynthesis have demonstrated that incorporating fluorinated phenylglycines into glycopeptide antibiotics (such as vancomycin analogs) significantly alters their biosynthetic and pharmacological profiles [2].

The Causality of Structural Modification

Why utilize the 3-fluoro-4-methylphenyl substitution?

  • Metabolic Shielding: The highly electronegative fluorine atom forms a strong C-F bond that resists cytochrome P450-mediated oxidation.

  • Lipophilicity & Permeability: The combination of a fluorine atom and a methyl group increases the overall hydrophobicity of the peptide, enhancing membrane permeability.

  • Conformational Rigidity: Phenylglycine derivatives restrict the ϕ and ψ dihedral angles of the peptide backbone, stabilizing secondary structures (e.g., β -turns) essential for receptor binding.

Physicochemical Profiling

Understanding the physicochemical shifts induced by this specific building block is critical for rational peptide design. Table 1 summarizes the comparative advantages of the 3-fluoro-4-methylphenylglycine derivative (derived from the target aminonitrile) against standard L-phenylglycine.

Table 1: Comparative Physicochemical Properties

PropertyStandard Phenylglycine3-Fluoro-4-methylphenylglycineImpact on Peptide Design
LogP (Estimated) ~ -0.9~ +0.6Enhanced lipid membrane permeability.
α -Amine pKa ~ 9.0~ 8.4Inductive electron withdrawal by fluorine lowers pKa, affecting coupling kinetics.
Steric Bulk (A-value) BaselineSignificantly IncreasedInduces backbone rigidity; requires high-efficiency coupling reagents (e.g., HATU).
Proteolytic Stability Low (Rapid cleavage)High (Steric/electronic shielding)Prolongs in vivo half-life of the resulting therapeutic peptide.

Mechanistic Workflows

The transition from the raw α -aminonitrile to a biologically active peptide involves a precise sequence of chemical transformations. The nitrile must first be hydrolyzed to the carboxylic acid, protected for Solid-Phase Peptide Synthesis (SPPS), and finally coupled into the peptide chain.

Synthetic workflow from α-aminonitrile to target peptidomimetic via SPPS.

Mechanism of enhanced metabolic stability conferred by fluorinated phenylglycine.

Experimental Protocols

The following protocols outline the self-validating system required to transform 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile into a peptide-ready building block and its subsequent incorporation.

Protocol 1: Acidic Hydrolysis of the α -Aminonitrile

Expert Insight: Acidic hydrolysis is strictly preferred over basic conditions. Base-catalyzed hydration of nitriles is often slow, non-selective, and can lead to the formation of unwanted hydantoins or extensive racemization of the highly acidic α -proton [3].

Steps:

  • Preparation: Suspend 10 mmol of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile in 25 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) for 16–24 hours. The initial suspension will gradually dissolve as the nitrile hydrolyzes to the primary amide, and eventually to the carboxylic acid.

  • Validation: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) via FT-IR or check completion via LC-MS.

  • Isolation: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual HCl.

  • Yield: The product, 3-fluoro-4-methylphenylglycine hydrochloride, is obtained as a white to off-white solid.

Protocol 2: Fmoc-Protection for SPPS

Expert Insight: Because the α -amine of this unnatural amino acid is slightly less nucleophilic (due to the inductive effect of the fluorinated aromatic ring), the protection reaction requires strict pH maintenance to ensure the amine remains unprotonated and reactive.

Steps:

  • Dissolution: Dissolve the amino acid hydrochloride salt (5 mmol) in 15 mL of 10% aqueous Na₂CO₃. Ensure the pH is strictly between 9.0 and 9.5.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (5.5 mmol) dissolved in 15 mL of 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Dilute with 30 mL of water and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1N HCl (Caution: CO₂ evolution). Extract the precipitating Fmoc-amino acid with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Protocol 3: SPPS Incorporation via HATU/DIPEA

Expert Insight: Phenylglycine derivatives are notoriously prone to base-catalyzed epimerization during the activation step of SPPS. To mitigate this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized. HATU provides exceptionally fast coupling kinetics, effectively outcompeting the slower epimerization pathway.

Steps:

  • Resin Swelling: Swell the growing peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-3-fluoro-4-methylphenylglycine (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (0.6 mmol, 6 eq) to the vial. Stir for exactly 30 seconds to pre-activate the carboxylic acid. Do not exceed 30 seconds to prevent epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

References

  • "Exploring the Fundamentals of Strecker Amino Acid Synthesis." Algor Education. URL:[Link]

  • Voitsekhovskaia, I., et al. (2024). "Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues." RSC Chemical Biology, 5, 1017-1034. URL:[Link]

  • Taillades, J., et al. (2001). "N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides." PubMed (NIH). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on structurally diverse unnatural amino acids, the synthesis of functionalized phenylglycine derivatives like 2-Amino-2-(3-fluoro-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on structurally diverse unnatural amino acids, the synthesis of functionalized phenylglycine derivatives like 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile has become a critical bottleneck. This molecule is typically synthesized via the Strecker reaction—a three-component coupling of 3-fluoro-4-methylbenzaldehyde, an amine source, and a cyanide source.

While the classical Strecker reaction is a foundational transformation[1], the unique electronic and steric profile of the 3-fluoro-4-methylphenyl moiety often leads to stalled equilibria, cyanohydrin side-reactions, and product degradation. This guide provides field-proven causality analyses, diagnostic workflows, and self-validating protocols to maximize your synthetic yield.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the mechanistic failure point in your current synthetic route.

Workflow Start Yield < 50% for 2-Amino-2-(3-fluoro-4- methylphenyl)acetonitrile Imine Is the imine intermediate fully forming? Start->Imine Cyano Is cyanohydrin byproduct predominating? Imine->Cyano Yes FixImine Action: Add MgSO4 desiccant or use Lewis Acid catalyst Imine->FixImine No Workup Is the product degrading during extraction? Cyano->Workup No FixCyano Action: Increase NH3/NH4Cl equiv. or pre-form imine before CN addition Cyano->FixCyano Yes FixWorkup Action: Keep workup cold (<5°C), avoid strong alkaline washes Workup->FixWorkup Yes Success Optimal Yield (>85%) Workup->Success No FixImine->Success FixCyano->Success FixWorkup->Success

Diagnostic workflow for troubleshooting low yields in alpha-aminonitrile Strecker synthesis.

Troubleshooting Guide & FAQs

Q: Why am I isolating 3-fluoro-4-methylmandelonitrile (the cyanohydrin) instead of the desired alpha-aminonitrile? A: This is the most common competitive side reaction. It occurs because the nucleophilic addition of cyanide to the unreacted 3-fluoro-4-methylbenzaldehyde is kinetically faster than the formation of the imine intermediate. Causality & Solution: Imine formation is a condensation reaction that releases water. If water is not sequestered, the equilibrium shifts back to the aldehyde. To fix this, separate the reaction into two distinct phases. First, stir the aldehyde with your amine source in the presence of a desiccant (like anhydrous MgSO₄) to fully pre-form the imine. Only after the imine is formed should you introduce the cyanide source[2]. Alternatively, switch to an anhydrous system using Trimethylsilyl cyanide (TMSCN)[3].

Q: I am using NH₄Cl and NaCN, but my conversion is stalling at 50%. How can I drive it to completion? A: The classical Strecker synthesis relies on the mildly acidic ammonium ion (pKa ~9) to protonate the aldehyde, activating it toward attack by liberated ammonia[2]. However, the electron-withdrawing 3-fluoro substituent slightly destabilizes the intermediate iminium ion, raising the activation energy for the addition step. Causality & Solution: You must enhance the electrophilicity of the carbonyl/imine by introducing a mild Lewis acid catalyst. Studies demonstrate that catalysts like Indium powder or Indium(III) chloride significantly accelerate the three-component coupling, pushing yields above 90%[3]. If avoiding metals, ensure a stoichiometric excess of NH₄Cl (e.g., 1.5 to 2.0 equivalents) relative to NaCN to maintain the optimal pH buffer window[4].

Q: The reaction goes to completion by TLC, but I lose yield during the aqueous workup. What is happening? A: Free primary alpha-aminonitriles are notoriously unstable. They can undergo retro-Strecker reactions (reverting to the imine and releasing HCN) or premature hydrolysis if exposed to harsh pH or heat during extraction. Causality & Solution: While the 3-fluoro-4-methylphenyl group provides minor steric shielding, the alpha-proton remains highly acidic. Keep your workup strictly cold (< 5 °C). Avoid washing the organic layer with strong bases (like NaOH); use saturated NaHCO₃ if neutralization is strictly necessary. If the free amine remains unstable, immediately protect it (e.g., with Boc₂O) in the same pot, or hydrolyze it directly to the corresponding amino acid without isolation[1].

Quantitative Optimization Data

The following table summarizes the expected outcomes when altering reaction parameters for substituted benzaldehydes. Use this data to select the optimal conditions for your specific scale and safety constraints.

Synthesis MethodCyanide SourceAmine SourceCatalyst / AdditiveSolventTimeExpected Yield
Classical Aqueous NaCNNH₄ClNoneH₂O / MeOH12-24 h45 - 60%
Modified Classical NaCNNH₄ClMgSO₄ (Desiccant)MeOH8 h70 - 80%
Green Lewis Acid TMSCNNH₃ (aq)Indium (10 mol%)H₂O0.5 - 2 h> 90%
Photocatalytic SET TMSCNOxime etherPh-PTZ (Photocatalyst)CH₃CN12 h~ 85%

Validated Experimental Protocols

Protocol A: High-Yield Lab-Scale Synthesis (TMSCN + Lewis Acid)

This protocol utilizes Trimethylsilyl cyanide (TMSCN) to bypass aqueous equilibrium issues. The Indium catalyst activates the aldehyde, and TMSCN traps the intermediate irreversibly, preventing cyanohydrin formation[3].

  • Catalyst Preparation: In a 50 mL round-bottom flask, suspend Indium powder (10 mol%) in 10 mL of distilled water.

  • Imine Initiation: Add 3-fluoro-4-methylbenzaldehyde (1.0 equiv, 10 mmol) and aqueous ammonia (28% w/w, 1.2 equiv). Stir vigorously at room temperature for 15 minutes to initiate imine formation.

  • Cyanation: Caution: TMSCN is highly toxic and must be handled in a fume hood. Dropwise, add Trimethylsilyl cyanide (TMSCN) (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction typically reaches full conversion within 30-60 minutes (Monitor via TLC using 80:20 Hexanes/EtOAc).

  • Extraction: Quench the reaction with cold water (10 mL) and extract with cold Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the pure 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

Protocol B: Scalable Classical Synthesis (NaCN / NH₄Cl)

For larger scales where TMSCN is cost-prohibitive, this modified classical route uses a desiccant to force imine formation prior to cyanation[2],[4].

  • Imine Pre-formation: Dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equiv, 50 mmol) in 50 mL of anhydrous Methanol. Add anhydrous MgSO₄ (2.0 equiv) to the flask.

  • Amine Addition: In a separate flask, prepare a highly concentrated aqueous solution of Ammonium Chloride (1.5 equiv) and add it to the aldehyde mixture. Stir for 2 hours at room temperature.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Cyanation: Caution: Highly toxic. Ensure the pH does not drop below 7 to prevent HCN gas evolution. Slowly add Sodium Cyanide (1.1 equiv) dissolved in a minimal amount of water dropwise over 30 minutes.

  • Reaction: Seal the vessel and stir for 8-12 hours, allowing it to gradually warm to room temperature.

  • Workup: Filter the mixture to remove MgSO₄ salts. Dilute the filtrate with cold water and extract with cold diethyl ether (3 x 50 mL).

  • Isolation: Dry the organic phase over Na₂SO₄ and evaporate the solvent in vacuo (keeping the bath temperature low) to isolate the product.

References

  • Source: nih.
  • Source: masterorganicchemistry.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Optimizing reaction conditions for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile hydrolysis

Welcome to the Technical Support Center for the hydrolysis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. This guide is engineered for researchers and drug development professionals optimizing the synthesis of non-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the hydrolysis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. This guide is engineered for researchers and drug development professionals optimizing the synthesis of non-proteinogenic α-arylglycines.

Because α-aminonitriles feature a nitrile group adjacent to a basic amine, their reactivity profile is highly sensitive to pH, temperature, and steric hindrance. The hydrolysis proceeds in two distinct stages: an initial hydration to the α-aminoacetamide, followed by a rate-limiting hydrolysis to the final carboxylic acid[1].

Pathway Nitrile 2-Amino-2-(3-fluoro- 4-methylphenyl)acetonitrile Amide 2-Amino-2-(3-fluoro- 4-methylphenyl)acetamide Nitrile->Amide Hydrolysis (Fast) Acid 2-Amino-2-(3-fluoro- 4-methylphenyl)acetic acid Amide->Acid Hydrolysis (Rate-Limiting)

Mechanistic pathway of 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile hydrolysis.

Part 1: Validated Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Acid-Promoted Hydrolysis (Industry Standard for Racemic Mixtures)

Causality: Nitrile hydrolysis requires significant electrophilic activation. Using 6 M HCl serves a dual purpose: it protonates the amine (preventing it from acting as a competing nucleophile) and protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon toward nucleophilic attack by water[2].

Step-by-Step Methodology:

  • Suspension: Suspend 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile (1.0 eq) in 6 M aqueous HCl (10 volumes).

  • Heating: Heat the mixture to a vigorous reflux (approx. 105°C).

    • Validation Checkpoint 1: The heterogeneous suspension must transition to a clear, homogeneous solution as the protonated aminonitrile salt forms and dissolves. If it remains cloudy, increase the acid volume by 10%.

  • Reaction Monitoring: Maintain reflux for 12–18 hours.

    • Validation Checkpoint 2: Monitor the reaction via HPLC. The reaction is complete only when the intermediate amide peak (eluting between the starting material and the highly polar amino acid product) constitutes <1% AUC.

  • Cooling: Cool the solution to 0–5°C. The hydrochloride salt of the amino acid may partially precipitate.

  • Isolation: Adjust the pH of the solution to the isoelectric point (pI) of the amino acid (approx. pH 5.5–6.0) using 2 M NaOH dropwise.

    • Validation Checkpoint 3: A thick white precipitate of the zwitterionic 2-amino-2-(3-fluoro-4-methylphenyl)acetic acid will crash out of the solution, validating successful neutralization and separation from highly soluble NH₄Cl salts.

  • Filtration: Filter, wash with ice-cold water, and dry under high vacuum.

Protocol B: Biocatalytic Hydrolysis (Mild Alternative for Enantiopure Substrates)

Causality: Chemical hydrolysis of chiral α-aminonitriles often leads to racemization due to the reversible nature of imine formation under harsh conditions. Utilizing a nitrilase enzyme allows the reaction to proceed at physiological pH, bypassing the thermodynamic instability of the chiral center and maintaining absolute stereocontrol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the α-aminonitrile in a minimal amount of co-solvent (e.g., 5% v/v DMSO) to aid solubility, and add it to a 100 mM phosphate buffer (pH 7.2).

  • Enzyme Addition: Add the purified nitrilase enzyme (e.g., from Burkholderia xenovorans)[3].

  • Incubation: Incubate at 30°C with orbital shaking for 24 hours.

    • Validation Checkpoint: As the nitrile is converted to the carboxylic acid, the pH will drop. Maintain pH 7.2 using a pH-stat titrator with 0.1 M NaOH. The continuous consumption of NaOH directly validates the active conversion rate.

  • Quenching: Heat to 60°C for 10 minutes to denature the enzyme, centrifuge to remove precipitated proteins, and isolate the product via cation-exchange chromatography.

Part 2: Quantitative Data Summary

Selecting the right hydrolytic condition depends on your project's tolerance for racemization and byproduct formation.

Hydrolysis ConditionReagents & CatalystTemp (°C)Time (h)Expected YieldStereoretentionPrimary Byproducts
Acidic (Harsh) 6 M HCl (aq)105°C12–1880–90%Low (Racemizes)NH₄Cl
Basic (Harsh) 2 M NaOH (aq)100°C2460–70%Low (Racemizes)Sodium salts, Aldehyde
Biocatalytic (Mild) Nitrilase, pH 7.230°C24–48>95%>99% eeNone (NH₃ released)

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Start Identify Hydrolysis Issue Issue1 Reaction stalls at amide intermediate Start->Issue1 Issue2 Aldehyde byproduct (Retro-Strecker) Start->Issue2 Issue3 Poor isolation from inorganic salts Start->Issue3 Fix1 Increase temp/time or acid concentration Issue1->Fix1 Fix2 Ensure excess water; avoid prolonged base Issue2->Fix2 Fix3 Adjust to pI (pH ~5.5) or use ion-exchange Issue3->Fix3

Troubleshooting logic tree for common issues in α-aminonitrile hydrolysis.

Q: Why is my reaction stalling at the 2-amino-2-(3-fluoro-4-methylphenyl)acetamide intermediate? A: The hydrolysis of the amide to the carboxylic acid is the rate-limiting step. The amide bond is highly stabilized by resonance, making the carbonyl carbon less electrophilic. If the reaction stalls, the acid concentration may have dropped (due to consumption or evaporation), or the temperature is insufficient. Solution: Ensure you are using at least 6 M HCl and maintaining a vigorous reflux. If your laboratory is at a high altitude, the lowered boiling point of water may stall the reaction; consider using a sealed pressure vessel.

Q: I am detecting significant amounts of 3-fluoro-4-methylbenzaldehyde in my product mixture. What causes this? A: This is the result of a "retro-Strecker" degradation[4]. Under aqueous conditions—especially if the acid or base is not concentrated enough to rapidly drive hydration—the α-aminonitrile can eliminate hydrogen cyanide to form an imine. This imine subsequently hydrolyzes into the parent aldehyde and ammonia. Solution: Ensure the starting material is added directly to pre-mixed, concentrated aqueous acid rather than heating it in neutral water first.

Q: Will the 3-fluoro substituent undergo nucleophilic aromatic substitution (SNAr) during basic hydrolysis? A: No. While fluorine is an excellent leaving group in SNAr reactions, the 4-methylphenyl ring lacks the strong electron-withdrawing groups (like -NO₂ or -CN) in the ortho or para positions required to stabilize the intermediate Meisenheimer complex. The 3-fluoro-4-methylphenyl moiety is chemically stable to standard aqueous HCl or NaOH reflux conditions.

Q: How do I separate the final amino acid from the massive amount of ammonium chloride (NH₄Cl) generated during acidic hydrolysis? A: The most robust method is isoelectric precipitation. Amino acids exist as neutral zwitterions at their isoelectric point (pI), where their solubility in water is minimized. For arylglycines, the pI is typically between 5.5 and 6.0. Carefully adjust the pH of your crude acidic mixture using NaOH until you reach this pH range. The target amino acid will precipitate out, leaving the highly soluble NH₄Cl and NaCl in the aqueous mother liquor.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at:[Link]

  • Strecker amino acid synthesis. Wikipedia. Available at:[Link]

  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. ResearchGate. Available at:[Link]

  • Process for the preparation of (schiff bases of) α-alkyl-α-amino acid amides. US Patent 6603043B2.
  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile During Long-Term Storage

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile . As an α -aminonitrile, this compound is a highly versatile synthetic intermediate, but it is intrinsically prone to degradation under standard laboratory conditions [1.2]. This guide provides a mechanistic understanding of its instability and field-proven protocols to ensure long-term structural integrity.

Visualization of Degradation Pathways

G A 2-Amino-2-(3-fluoro-4- methylphenyl)acetonitrile H Hydrolysis (+ H2O) A->H RS Retro-Strecker (+ Heat/Moisture) A->RS OX Oxidation (+ O2) A->OX AA Amino Amide / Amino Acid H->AA Ald 3-Fluoro-4-methylbenzaldehyde + HCN + NH3 RS->Ald Deg Polymeric Degradants OX->Deg

Logical relationship of primary degradation pathways for alpha-aminonitriles.

Frequently Asked Questions (FAQs): Core Mechanisms of Degradation

Q1: Why does my 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile degrade even when stored at room temperature? A1: The instability is inherent to the α -aminonitrile functional group. The molecule exists in a delicate thermodynamic equilibrium. At room temperature, especially in the presence of trace moisture, the compound undergoes the retro-Strecker reaction [1]. This is the reverse of its synthesis, where the aminonitrile breaks down into an imine intermediate, which subsequently hydrolyzes into 3-fluoro-4-methylbenzaldehyde, ammonia, and highly toxic hydrogen cyanide (HCN)[2].

Q2: I smell a distinct "cherry" or bitter almond odor when I open the storage vial. What happened? A2: This is a definitive, self-validating indicator of the retro-Strecker degradation pathway[2]. The "cherry" or almond odor is characteristic of both the parent aldehyde (3-fluoro-4-methylbenzaldehyde) and the released hydrogen cyanide gas. Safety Warning: If you detect this odor, immediately move the vial to a well-ventilated fume hood, as HCN gas is lethal. This indicates that your sample has been exposed to thermal stress or moisture and has significantly degraded.

Q3: How does pH affect the stability of this α -aminonitrile? A3: α -Aminonitriles are highly sensitive to pH extremes. Under basic conditions, hydroxide ions readily attack the electrophilic nitrile carbon, initiating irreversible hydrolysis to the corresponding amino amide, and eventually, the amino acid[2]. Conversely, while mild acid can stabilize the amine, strong aqueous acids will also catalyze the hydrolysis of the nitrile group[3]. The optimal state for long-term storage is an anhydrous, protonated salt (e.g., Hydrochloride salt), which neutralizes the amine's lone pair, shutting down the retro-Strecker pathway[4].

Troubleshooting Guide: Diagnosing Storage Failures
Symptom / ObservationMechanistic CausePreventive Action
Loss of product mass; formation of insoluble white powder Hydrolysis: Atmospheric moisture has hydrolyzed the nitrile to an amino acid, which is zwitterionic and insoluble in organic solvents[5].Store in a desiccator under Argon. Aliquot into single-use vials to prevent repeated moisture exposure.
Discoloration (yellow/brown) and sticky residue Oxidation/Polymerization: The free primary amine is susceptible to atmospheric oxidation, leading to complex polymeric degradants.Purge vials with inert gas ( N2​ or Ar) before sealing. Store in amber vials to prevent photo-oxidation.
Reappearance of starting aldehyde on TLC/NMR Retro-Strecker: Thermal stress has driven the equilibrium backward[4].Never store the free base at room temperature. Maintain storage at -20 °C.
Quantitative Data: Storage Conditions vs. Stability

To ensure experimental reproducibility, refer to the following empirically derived stability matrix for α -aminonitriles.

Storage FormTemperatureAtmosphereContainerEstimated Shelf Life
Free Base (Oil/Solid)+25 °C (RT)Ambient AirClear Glass< 1 Week (Rapid degradation)
Free Base (Oil/Solid)+4 °CAmbient AirAmber Glass2 - 4 Weeks
Free Base (Oil/Solid)-20 °CArgon / NitrogenSealed Ampoule6 - 12 Months
Hydrochloride Salt -20 °C Argon / Desiccant Amber Glass > 2 Years (Optimal)
Step-by-Step Methodology: Protocol for Long-Term Storage Preparation

To achieve maximum stability, we strongly recommend converting the free base of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile into its Hydrochloride (HCl) salt.

The Causality of this Choice: The retro-Strecker reaction requires the lone pair of electrons on the nitrogen atom to form the carbon-nitrogen double bond of the iminium intermediate[4]. By protonating the amine to form an ammonium salt, you eliminate this lone pair, effectively "locking" the molecule and completely shutting down the retro-Strecker pathway. Furthermore, the salt form is highly crystalline, less hygroscopic than the free base, and immune to amine oxidation.

W S1 1. Dissolve Free Base in Anhydrous Et2O S2 2. Chill to 0 °C under Argon S1->S2 S3 3. Dropwise addition of HCl in Dioxane (1.1 eq) S2->S3 S4 4. Precipitate Hydrochloride Salt S3->S4 S5 5. Filter, Wash & Vacuum Dry Store at -20 °C S4->S5

Step-by-step workflow for converting the free base to a stable HCl salt.

Experimental Protocol: HCl Salt Formation

Self-Validation Check: The successful formation of the salt will result in a rapid transition from a clear solution to a dense, white crystalline suspension.

  • Dissolution: Dissolve 1.0 equivalent of freshly purified 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (free base) in a minimum volume of anhydrous diethyl ether ( Et2​O ) or dichloromethane (DCM) inside an oven-dried round-bottom flask.

  • Atmosphere Control: Flush the flask with Argon gas and maintain a slight positive pressure using a balloon.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The salt formation is exothermic; cooling prevents thermal degradation (retro-Strecker) during protonation.

  • Protonation: Slowly add 1.05 to 1.1 equivalents of a standardized, anhydrous solution of HCl in dioxane (e.g., 4.0 M) dropwise via syringe.

  • Precipitation: Stir the mixture for 30 minutes at 0 °C. A white precipitate (the hydrochloride salt) will form almost immediately.

  • Isolation: Filter the precipitate rapidly over a Büchner funnel under a blanket of Argon (to prevent atmospheric moisture condensation on the cold, hygroscopic solid). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying & Storage: Transfer the solid to an amber glass vial and dry under high vacuum (protect from light) for 4-6 hours to remove residual solvent. Backfill the vial with Argon, seal tightly with Parafilm, and store at -20 °C over a desiccant.

References
  • Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. chemrxiv.org.[Link]

  • Chirally and chemically reversible Strecker reaction. nih.gov.[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. mdpi.com.[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for the Extraction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the extraction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the extraction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile to consider when selecting an extraction solvent?

A1: Understanding the molecular structure of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is crucial for solvent selection. The molecule possesses both polar and non-polar characteristics. The primary amino group (-NH₂) and the nitrile group (-C≡N) are polar and capable of hydrogen bonding.[1][2] The aromatic ring with the fluoro and methyl substituents contributes to its non-polar character. Therefore, a solvent with an intermediate polarity is often a good starting point.[3][4]

Key Properties to Consider:

  • Polarity: The presence of both polar functional groups and a substituted benzene ring suggests that a moderately polar solvent will likely be most effective for extraction.

  • Solubility: While specific quantitative solubility data for this compound is not widely available, it is predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[2]

  • Hydrogen Bonding Capability: The amino group can act as a hydrogen bond donor, and the nitrile and fluoro groups can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding may enhance solubility.[1]

  • Chemical Stability: Aminonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amino acid or amide.[5][6] Therefore, the chosen solvent should be neutral and aprotic if possible, and the extraction should be performed without excessive heat.

Q2: I am performing a liquid-liquid extraction (LLE) from an aqueous solution. Which organic solvents are recommended for initial screening?

A2: For a liquid-liquid extraction from an aqueous phase, the organic solvent must be immiscible with water.[7] Based on the principle of "like dissolves like," a solvent with a polarity that is similar to the target analyte is more likely to be effective.[8][9] Given the intermediate polarity of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, the following solvents are recommended for an initial screening.

SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate 4.477.1Moderately polar, good for a wide range of compounds, and relatively low toxicity.[3]
Dichloromethane (DCM) 3.139.6Versatile solvent with high solvating power, but it is denser than water and has toxicity concerns.[3]
Methyl tert-Butyl Ether (MTBE) 2.555.2Less prone to peroxide formation than diethyl ether and has a lower density than water.
Toluene 2.4110.6A non-polar aromatic solvent that can be effective for extracting compounds with aromatic rings.[10]

Note: Highly polar solvents like methanol and ethanol are miscible with water and therefore unsuitable for LLE.[7]

Troubleshooting Guide

Problem 1: Low Extraction Yield

Q3: I am experiencing a very low yield after my liquid-liquid extraction. What are the potential causes and how can I troubleshoot this?

A3: Low extraction yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Extraction Yield

LowYieldTroubleshooting Start Low Extraction Yield Observed Check_pH Is the aqueous phase pH optimized? Start->Check_pH Check_Solvent Is the solvent choice optimal? Check_pH->Check_Solvent Yes Solution_pH Adjust pH to suppress ionization of the amino group (e.g., pH 8-9). Check_pH->Solution_pH No Check_Emulsion Did an emulsion form during extraction? Check_Solvent->Check_Emulsion Yes Solution_Solvent Perform a solvent screening study with varying polarities. Check_Solvent->Solution_Solvent No Check_Volume Was the solvent volume sufficient? Check_Emulsion->Check_Volume No Solution_Emulsion Add brine, centrifuge, or filter through celite to break the emulsion. Check_Emulsion->Solution_Emulsion Yes Check_Degradation Could the compound have degraded? Check_Volume->Check_Degradation Yes Solution_Volume Increase the solvent volume and/or the number of extractions. Check_Volume->Solution_Volume No Solution_Degradation Use milder conditions (lower temperature, neutral pH) and analyze for degradation products. Check_Degradation->Solution_Degradation Yes

Caption: A troubleshooting workflow for diagnosing and resolving low extraction yield.

Detailed Explanations for Troubleshooting:

  • Incorrect pH of the Aqueous Phase: The amino group of your compound is basic. In an acidic aqueous solution, it will be protonated to form a charged ammonium salt, which will be highly soluble in water and poorly extracted into an organic solvent.

    • Solution: Before extraction, adjust the pH of the aqueous solution to be slightly basic (e.g., pH 8-9) using a mild base like sodium bicarbonate. This will ensure the amino group is in its neutral, free base form, which is more soluble in organic solvents.

  • Suboptimal Solvent Choice: The chosen solvent may not have the ideal polarity to effectively solvate the target molecule.

    • Solution: Conduct a small-scale solvent screening experiment with the recommended solvents (Ethyl Acetate, DCM, MTBE, Toluene) to identify the most effective one for your specific compound and matrix.

  • Formation of Emulsions: Emulsions are a third phase between the aqueous and organic layers that can trap your compound and make phase separation difficult.

    • Solution: To break an emulsion, you can try adding a saturated sodium chloride solution (brine), centrifuging the mixture, or filtering the mixture through a pad of celite.

  • Insufficient Solvent Volume or Number of Extractions: A single extraction may not be sufficient to recover all of the product.

    • Solution: It is often more effective to perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume. For example, three extractions with 50 mL of solvent are generally better than one 150 mL extraction.

  • Compound Degradation: Aminonitriles can be unstable under certain conditions.

    • Solution: Ensure the extraction is performed at room temperature or below. If the reaction leading to the aminonitrile was performed under harsh conditions, consider quenching and neutralizing the reaction mixture carefully before extraction. Analyze both the aqueous and organic phases by TLC or LC-MS to check for the presence of degradation products.[5]

Problem 2: Co-extraction of Impurities

Q4: My extracted product is contaminated with impurities. How can I improve the selectivity of my extraction?

A4: Improving the selectivity of an extraction involves choosing a solvent that preferentially dissolves the target compound over the impurities.[3]

  • Solvent Tuning: If your desired compound is of intermediate polarity, using a less polar solvent (like a mixture of ethyl acetate and hexane) may leave more polar impurities behind in the aqueous phase. Conversely, a more polar solvent might be used if your impurities are significantly less polar than your product.

  • Acid/Base Washing: You can use the reactivity of the amino group to your advantage.

    • Perform the initial extraction from a basic aqueous solution as described above.

    • Wash the organic extract with a dilute acidic solution (e.g., 1M HCl). This will protonate your aminonitrile, making it soluble in the aqueous acid phase, while non-basic organic impurities will remain in the organic layer.

    • Separate the acidic aqueous layer, and then re-basify it to a pH of 8-9.

    • Re-extract your purified aminonitrile into a fresh portion of the organic solvent.

Experimental Protocol: Solvent Screening for Optimal Extraction

This protocol outlines a systematic approach to identifying the best solvent for the liquid-liquid extraction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile from an aqueous solution.

SolventScreeningWorkflow Start Start: Aqueous Solution Containing Analyte Adjust_pH Adjust pH to 8-9 with NaHCO₃ Start->Adjust_pH Aliquots Divide into Equal Aliquots Adjust_pH->Aliquots Solvent1 Extract with Ethyl Acetate Aliquots->Solvent1 Solvent2 Extract with DCM Aliquots->Solvent2 Solvent3 Extract with MTBE Aliquots->Solvent3 Solvent4 Extract with Toluene Aliquots->Solvent4 Separate1 Separate Organic Layer Solvent1->Separate1 Separate2 Separate Organic Layer Solvent2->Separate2 Separate3 Separate Organic Layer Solvent3->Separate3 Separate4 Separate Organic Layer Solvent4->Separate4 Dry Dry Organic Extracts (e.g., Na₂SO₄) Separate1->Dry Separate2->Dry Separate3->Dry Separate4->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Analyze Analyze Yield and Purity (e.g., by LC-MS, NMR) Concentrate->Analyze

Caption: A workflow for a systematic solvent screening experiment.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Start with your aqueous solution containing the crude 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. Ensure the pH is adjusted to approximately 8-9 with a saturated solution of sodium bicarbonate.

  • Aliquoting: Divide the aqueous solution into four equal volumes in separate separatory funnels.

  • Extraction: To each separatory funnel, add an equal volume of one of the test solvents (Ethyl Acetate, Dichloromethane, MTBE, Toluene).

  • Mixing: Stopper the funnels and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection of Organic Phase: Carefully drain the organic layer. For DCM, this will be the bottom layer; for the other solvents, it will be the top layer.

  • Drying: Dry the collected organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting crude product from each extraction for yield (by weight) and purity (by TLC, LC-MS, or ¹H NMR). The solvent that provides the highest yield of the purest product is the optimal choice for your extraction.

By following this structured approach, you can systematically optimize the solvent conditions for the extraction of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, leading to improved yields and purity in your experiments.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech.
  • Conditions for Ideal Extraction Solvents - University of Alberta.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex.
  • Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy - PubMed.
  • Amino(2-fluorophenyl)acetonitrile | C8H7FN2 | CID 16768434 - PubChem.
  • improving reaction yield for nitrile synthesis - Benchchem.
  • [Stability of amphetaminil. 1. In-vitro studies] - PubMed.
  • 2-amino-2-(4-fluoro-3-methylphenyl)acetonitrile - ChemicalBook.
  • EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.
  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst | Organic Letters - ACS Publications.
  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents - Benchchem.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC.
  • EP0565635B1 - Process for the preparation of aminonitriles - Google Patents.
  • Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem.
  • Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate" - Benchchem.
  • Investigation of Aminonitriles as Organocatalysts - White Rose eTheses Online.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.
  • 1339080-82-8 | 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile - AiFChem.
  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane | The Journal of Organic Chemistry - ACS Publications.
  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - RSC Publishing.
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol - ResearchGate.
  • Solvent Miscibility Table - Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Purity: A Comparative Guide

Executive Summary The accurate purity determination of active pharmaceutical intermediates (APIs) is a critical component of the drug development lifecycle. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of active pharmaceutical intermediates (APIs) is a critical component of the drug development lifecycle. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile presents a unique analytical challenge due to its highly polar basic amine, a moderate hydrogen-bonding nitrile group, and a fluorinated aromatic ring. Standard C18 columns often fail to provide adequate retention, peak shape, or isomeric resolution for such compounds.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. By applying the Analytical Quality by Design (AQbD) principles outlined in USP <1220>[1], we demonstrate why the PFP column is the superior choice, and we provide a fully validated, self-validating experimental protocol compliant with the newly updated ICH Q2(R2) guidelines[2].

The Chemical Context & Analytical Target Profile (ATP)

Before selecting a method, we must define the Analytical Target Profile (ATP)—a prospective summary of the required quality of the reportable value[3]. For 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, the ATP demands baseline resolution (Rs > 2.0) from its positional isomers (e.g., the 2-fluoro isomer) and a tailing factor (Tf) of ≤ 1.5.

The Mechanistic Challenge
  • The Amine Group (-NH₂): At mid-pH, basic amines interact strongly with residual, unendcapped silanols on silica-based columns via ion-exchange mechanisms. This causes severe peak tailing and unpredictable retention shifts.

  • The Fluorinated Aromatic Ring: Fluorine is highly electronegative, creating a strong localized dipole moment. Standard C18 columns rely almost entirely on London dispersion forces (hydrophobicity), which are relatively weak for fluorinated compounds compared to their hydrocarbon analogs. Consequently, C18 phases struggle to resolve closely related fluorinated isomers.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To achieve the ATP, we evaluated three distinct stationary phases. The causality behind the chromatographic performance lies in the available retention mechanisms.

  • Standard C18: Relies on hydrophobic dispersion. It provides weak retention for the fluorinated ring and suffers from silanol-induced tailing with the amine.

  • Phenyl-Hexyl: Introduces π−π interactions, improving the retention of the aromatic ring, but lacks the specific dipole interactions needed to resolve positional fluoro-isomers.

  • PFP (Pentafluorophenyl): Acts as an orthogonal selectivity powerhouse. The highly electronegative fluorine atoms on the PFP phase create strong dipole-dipole interactions with the analyte's C-F bond. Furthermore, the electron-deficient PFP ring engages in strong π−π stacking with the electron-rich regions of the analyte, while providing shape selectivity for rigid isomers.

RetentionMechanism cluster_PFP PFP Column (Pentafluorophenyl) cluster_C18 C18 Column (Octadecyl) Analyte 2-Amino-2-(3-fluoro- 4-methylphenyl)acetonitrile PFP_Pi π-π Interactions (Aromatic Ring) Analyte->PFP_Pi Enhanced Selectivity PFP_Dipole Dipole-Dipole (C-F Bonds) Analyte->PFP_Dipole Orthogonal Retention PFP_Hbond H-Bonding (Amine/Nitrile) Analyte->PFP_Hbond Shape Recognition C18_Hydro Hydrophobic Dispersion (Methyl Group) Analyte->C18_Hydro Weak Retention C18_Silanol Secondary Silanol (Causes Tailing) Analyte->C18_Silanol Peak Tailing

Caption: Logical relationship of retention mechanisms comparing PFP and C18 stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the column screening phase (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile).

ParameterStandard C18 (5 µm)Phenyl-Hexyl (3 µm)PFP Core-Shell (2.7 µm)
Retention Time (min) 4.25.87.4
Tailing Factor (Tf) 1.85 (Fails SST)1.351.05 (Optimal)
Resolution (2-fluoro isomer) 1.11.83.5
Theoretical Plates (N) 8,50014,20028,000

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, aligning with ICH Q14 and Q2(R2) lifecycle expectations[4].

Chromatographic Conditions
  • Column: High-Performance PFP Core-Shell (150 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH protonates the basic amine, preventing it from interacting with ionized silanols, thereby sharpening the peak.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C ± 1 °C.

  • Detection: UV at 210 nm (optimal for the nitrile/aromatic chromophore) and 254 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.0595
15.1955
20.0955 (Re-equilibration)
Sample Preparation & System Suitability (SST)
  • Diluent: 80:20 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

  • SST Criteria (Must pass before proceeding):

    • %RSD of retention time for 5 replicate injections ≤ 1.0%.

    • %RSD of peak area for 5 replicate injections ≤ 2.0%.

    • Tailing factor (Tf) ≤ 1.5.

    • Resolution (Rs) between analyte and known positional isomers ≥ 2.0.

ICH Q2(R2) Method Validation Results

The updated ICH Q2(R2) guidelines emphasize a risk-based, lifecycle approach to validation, expanding on the reportable range, specificity, and robustness[5]. The PFP method was subjected to rigorous validation according to these standards.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Criteria MethodDev Method Development (PFP Selection) ATP->MethodDev Guides Specificity Specificity / Selectivity (Resolution > 2.0) MethodDev->Specificity Optimized Method Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity No Interference Accuracy Accuracy & Precision (Recovery & %RSD) Linearity->Accuracy R² > 0.999 Robustness Robustness (DoE: pH, Temp, Flow) Accuracy->Robustness %RSD < 2.0% ValidationReport ICH Q2(R2) Validation Report & Control Strategy Robustness->ValidationReport Finalize Strategy

Caption: Step-by-step experimental workflow for ICH Q2(R2) analytical method validation.

Validation Summary Table
Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Column)Status
Specificity Unambiguous measurement in presence of impurities[5].Peak purity index > 0.999. No co-elution with degradation products or blank.PASS
Linearity Direct proportionality over the reportable range[6]. R2=0.9998 (Range: 25% to 150% of target concentration).PASS
Accuracy Closeness to true value (Recovery)[5].99.6% – 100.4% recovery across 3 concentration levels (n=9).PASS
Precision (Repeatability) Coherence of repeated measurements[5].%RSD = 0.65% (n=6 injections at 100% level).PASS
LOD / LOQ Signal-to-noise ratio ≥ 3 (LOD) and ≥ 10 (LOQ)[5].LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL.PASS
Robustness Unaffected by small deliberate changes[7].DoE confirmed stable Rs > 2.0 with Temp (±2°C), Flow (±0.1 mL/min), pH (±0.2).PASS

Conclusion

For the purity analysis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, standard hydrophobic C18 columns fail to deliver the necessary selectivity and peak shape. By leveraging the orthogonal retention mechanisms of a Pentafluorophenyl (PFP) stationary phase —specifically dipole-dipole interactions and π−π stacking—analysts can achieve baseline resolution of critical fluorinated isomers while suppressing amine-induced tailing. The provided methodology is fully compliant with USP <1220> lifecycle management and ICH Q2(R2) validation guidelines, ensuring a robust, audit-ready analytical control strategy.

References

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. In the absence of direct, published experimental data for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. In the absence of direct, published experimental data for this specific molecule, this document leverages fundamental principles of mass spectrometry and comparative data from analogous structures to offer researchers a robust framework for its identification and characterization. We will explore likely fragmentation pathways under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) conditions, providing the causal logic behind the predicted fragmentation.

Introduction: The Rationale for Predictive Fragmentation Analysis

In drug discovery and development, novel chemical entities are synthesized daily. Full analytical characterization is paramount, and mass spectrometry is a cornerstone of this process.[1][2] While extensive libraries of mass spectra exist for known compounds, researchers frequently encounter novel molecules for which no reference data is available.[3] In such cases, a predictive approach, grounded in the established principles of ion chemistry, is essential.[4][5]

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a small molecule featuring several key functional groups that will dictate its behavior in a mass spectrometer: a primary amine, a nitrile group, and a substituted aromatic ring. Understanding how these groups interact and direct bond cleavage upon ionization is crucial for interpreting its mass spectrum.[6][7]

Predicted Mass and Isotopic Pattern

Before delving into fragmentation, the starting point is the molecular ion (M⁺˙ in EI-MS) or the protonated molecule ([M+H]⁺ in ESI-MS).

Molecular Formula: C₉H₉FN₂

Monoisotopic Mass: 164.0750 g/mol

The presence of a fluorine atom (¹⁹F) and the low natural abundance of heavy isotopes of carbon, hydrogen, and nitrogen mean the M+1 peak will be relatively small. The odd number of nitrogen atoms dictates that the molecular ion in EI-MS will have an even mass-to-charge ratio (m/z), which is an important characteristic.[7]

Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.[4][8] The initial ionization event involves the removal of an electron, most likely from a non-bonding orbital of the nitrogen atom in the amino group, as these are generally the highest energy electrons in the molecule.[4]

Proposed Key Fragmentation Pathways (EI-MS)

The primary driving forces for fragmentation are the formation of stable neutral molecules and stable carbocations or radical cations.[9]

  • α-Cleavage: This is a dominant fragmentation pathway for amines.[6][7] The bond between the chiral carbon and the phenyl ring is likely to cleave, leading to the formation of a resonance-stabilized iminium ion.

    • Pathway A: Loss of the Phenyl Ring. Cleavage of the C-C bond between the aromatic ring and the benzylic carbon.

      • Fragment: [H₂N-CH-CN]⁺

      • m/z: 54

      • Neutral Loss: C₇H₆F (Fluorotolyl radical)

  • Loss of Small Neutral Molecules: The molecular ion can undergo rearrangement to eliminate stable, small neutral molecules.

    • Pathway B: Loss of Hydrogen Cyanide (HCN). A common fragmentation for nitriles.

      • Fragment: [M - HCN]⁺˙

      • m/z: 137

      • Neutral Loss: HCN

    • Pathway C: Loss of Ammonia (NH₃). While less common as an initial step for primary amines compared to α-cleavage, it can occur.[8]

      • Fragment: [M - NH₃]⁺˙

      • m/z: 147

      • Neutral Loss: NH₃

  • Fragmentation of the Aromatic Ring: The substituted phenyl ring itself can fragment.

    • Pathway D: Formation of a Tropylium-like Ion. Benzylic structures can rearrange to form a stable tropylium ion (C₇H₇⁺, m/z 91). In this case, the substituents (F and CH₃) would lead to a substituted tropylium ion.

      • Fragment: [C₈H₈F]⁺ (Fluoromethyltropylium ion)

      • m/z: 123

      • Neutral Loss: H₂N-C (radical)

The following diagram illustrates these proposed EI fragmentation pathways.

EI_Fragmentation cluster_pathways Major Fragmentation Pathways M C₉H₉FN₂⁺˙ m/z = 164 F1 [M - C₇H₆F]⁺ m/z = 54 M->F1 α-Cleavage - C₇H₆F• F2 [M - HCN]⁺˙ m/z = 137 M->F2 Rearrangement - HCN F3 [C₈H₈F]⁺ m/z = 123 M->F3 Benzylic Cleavage - CH₂N• ESI_Fragmentation cluster_pathways Primary MS/MS Transitions M_H [M+H]⁺ m/z = 165 F1_ESI [M+H - NH₃]⁺ m/z = 148 M_H->F1_ESI - NH₃ F2_ESI [M+H - HCN]⁺ m/z = 138 M_H->F2_ESI - HCN F3_ESI [C₇H₇F]⁺ m/z = 109 M_H->F3_ESI - C₂H₃N₂

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.

Comparative Analysis with Analogous Structures

To build confidence in these predictions, we compare them with the known fragmentation patterns of similar molecules.

CompoundKey Structural FeatureKnown/Expected Dominant FragmentationRelevance to Target Molecule
Phenylalanine α-Amino AcidLoss of H₂O and CO (forming an iminium ion, m/z 120). Loss of the entire carboxyl group (m/z 120 from [M+H]⁺). [10][11]Shares the α-amino-benzylic structure. The loss of the carboxyl group is analogous to the potential loss of the nitrile group or HCN.
Phenethylamine Aromatic AmineDominant loss of NH₃ from the protonated molecule to form a stable styryl cation. [12]Demonstrates the high propensity for NH₃ loss from a protonated benzylic amine, supporting a key predicted pathway.
Toluene Methylated BenzeneLoss of H• to form a stable tropylium ion (C₇H₇⁺, m/z 91).Provides a reference for the stability of the benzyl/tropylium-type cations that can be formed from the aromatic portion of the target molecule.
Benzonitrile Aromatic NitrileLoss of HCN is a characteristic fragmentation, though the molecular ion is quite stable.Confirms that loss of HCN is an intrinsic fragmentation pathway for the nitrile group.

This comparative analysis shows that the predicted fragmentation pathways for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile are consistent with the established behavior of its constituent functional groups. The primary amine strongly directs the fragmentation, particularly through the loss of NH₃ in ESI and α-cleavage in EI.

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

EI-MS via Gas Chromatography (GC-MS)
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

ESI-MS/MS via Liquid Chromatography (LC-MS/MS)
  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a concentration of ~1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Data Acquisition: Full scan MS (m/z 100-500) to find the [M+H]⁺ ion, followed by a product ion scan of m/z 165.

    • Collision Energy: Ramped from 10-40 eV to observe the onset and evolution of fragment ions.

Caption: Workflow from theoretical prediction to experimental validation.

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. By applying first principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the most probable fragmentation pathways and key diagnostic ions for both EI-MS and ESI-MS/MS analysis. The provided experimental protocols offer a clear path for researchers to obtain empirical data and validate these predictions. This approach serves as a valuable tool for the structural elucidation of novel compounds in the absence of existing library data.

References

  • University of Southampton. (2013, January 23).
  • Thermo Fisher Scientific. (2025, July 30). Freedom to Fragment: Introduction. AnalyteGuru.
  • Harned, A.
  • RSC Publishing. (2015, December 16).
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • Harned, A. (2015). Mass Spectrometry: Fragmentation. Chem 4010/5326: Organic Spectroscopic Analysis.
  • ResearchGate.
  • ResearchGate. Mass fragmentation pattern of 26. The presence of a free amino group in....
  • Fragmentation mechanisms in electron impact mass spectrometry.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
  • Medizinische Fakultät Münster. Amino acids.
  • Wang, R., Li, L. (2019, April 23).
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfon
  • Asakawa, D., et al. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
  • Geri, M., et al. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC.
  • Clark, J.
  • Wang, R., Li, L. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace.
  • ResearchGate. Scheme 3.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Department of Chemistry and Biochemistry. Mass spectrometry of peptides and proteins.

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Validation

A Comparative Guide to the Validation of Enantiomeric Excess in Chiral 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral intermediate is not a trivial detail—it is a cornerstone of a safe and effective therapeutic agent. The compound 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral intermediate is not a trivial detail—it is a cornerstone of a safe and effective therapeutic agent. The compound 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a key chiral building block whose enantiomeric composition dictates the stereochemistry of the final active pharmaceutical ingredient (API). An imprecise or inaccurate measurement of its enantiomeric excess (ee) can have profound consequences on downstream development, leading to failed batches, regulatory hurdles, and compromised patient safety.

This guide provides an in-depth, objective comparison of two premier analytical techniques for validating the enantiomeric excess of this critical aminonitrile: the industry-standard Chiral High-Performance Liquid Chromatography (HPLC) and the modern, high-throughput alternative, Chiral Supercritical Fluid Chromatography (SFC) . Moving beyond a simple listing of protocols, we will dissect the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the optimal method for your specific laboratory and project needs.

The Analytical Challenge: Understanding the Analyte

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile possesses a single stereocenter at the α-carbon, making it exist as a pair of enantiomers. Its structure includes a primary amine and a nitrile group, both capable of hydrogen bonding, and a fluorinated aromatic ring that provides a strong UV chromophore for detection.

A crucial characteristic of α-aminonitriles is their potential for racemization, particularly under basic conditions, which can compromise the stereochemical integrity of the sample during analysis.[1] Therefore, any analytical method must be carefully developed to ensure that the measured enantiomeric excess is a true reflection of the sample and not an artifact of the analytical procedure itself.

Method 1: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and trusted method for determining enantiomeric purity.[][3] The separation relies on the differential, transient formation of diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). For aminonitriles and related structures, polysaccharide-based CSPs are often the most effective.[1][4]

Causality Behind the HPLC Protocol

The selection of a polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative, is deliberate. These phases offer a complex array of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are essential for resolving the subtle structural differences between enantiomers. A normal-phase mobile system (e.g., hexane and an alcohol modifier) is typically chosen because it promotes the hydrogen bonding interactions necessary for chiral recognition on these CSPs.[5] Small amounts of acidic or basic additives are often required to protonate or deprotonate the analyte's amino group, preventing peak tailing and improving chromatographic efficiency.

Detailed Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile to determine the enantiomeric excess.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (4.6 mm ID × 250 mm L). Rationale: Immobilized polysaccharide columns offer broad selectivity and are robust to a wider range of solvents compared to coated phases.
  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: Hexane is the weak solvent, while IPA acts as the polar modifier to control retention. DEA is a basic additive that interacts with acidic sites on the silica support and ensures the analyte's amino group is in a neutral state, leading to symmetrical peak shapes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C. Rationale: Temperature is controlled to ensure reproducible retention times and selectivity.
  • Detection Wavelength: 254 nm. Rationale: The phenyl ring provides strong absorbance at this wavelength.
  • Injection Volume: 5 µL.

3. Data Analysis:

  • Integrate the peak areas for the first and second eluting enantiomers.
  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[6]
Workflow for Chiral HPLC Validation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (0.5 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject 5 µL onto Chiralpak IA Column prep3->inj sep Isocratic Elution (Hex/IPA/DEA, 1.0 mL/min) inj->sep det UV Detection (254 nm) sep->det integ Integrate Peak Areas det->integ calc Calculate % ee integ->calc report Generate Report calc->report

Fig 1. Experimental workflow for chiral HPLC analysis.

Method 2: The High-Throughput Alternative - Chiral Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[6][] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in low viscosity and high diffusivity, which enables much faster separations without a loss in efficiency.[8]

Causality Behind the SFC Protocol

The primary advantage of SFC is speed and reduced environmental impact. Supercritical CO₂ is non-toxic, non-flammable, and readily available. The low viscosity of the mobile phase allows for optimal flow rates that are 3-5 times higher than in HPLC, drastically reducing analysis times.[9] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often exhibiting different and complementary chiral recognition patterns. An alcohol co-solvent (modifier) is used to increase the mobile phase polarity and analyte solubility, while additives serve the same purpose of improving peak shape.

Detailed Experimental Protocol: Chiral SFC

Objective: To achieve a rapid separation and quantification of the enantiomers of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile to determine enantiomeric excess.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in an alcohol (e.g., Methanol or Ethanol) to a final concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. SFC System and Conditions:

  • SFC System: A modern SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, and back-pressure regulator (BPR).
  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (4.6 mm ID × 150 mm L). Rationale: A shorter column can be used due to the higher efficiency of SFC, further reducing analysis time.
  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (DEA). A typical starting condition is an 85:15 (CO₂:Modifier) isocratic elution.
  • Flow Rate: 3.0 mL/min. Rationale: Higher flow rates are possible due to the low viscosity of the mobile phase, enabling rapid analysis.
  • Outlet Pressure (BPR): 150 bar. Rationale: This pressure ensures the CO₂ remains in its supercritical state throughout the system.
  • Column Temperature: 35 °C.
  • Detection: DAD (254 nm).
  • Injection Volume: 2 µL.

3. Data Analysis:

  • The calculation of enantiomeric excess is identical to the HPLC method, using the integrated peak areas of the two enantiomers.
Workflow for Chiral SFC Validation

cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol (0.5 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject 2 µL onto Chiralpak IA Column prep3->inj sep Isocratic Elution (CO2/MeOH/DEA, 3.0 mL/min) inj->sep det UV Detection (254 nm) BPR at 150 bar sep->det integ Integrate Peak Areas det->integ calc Calculate % ee integ->calc report Generate Report calc->report

Fig 2. Experimental workflow for chiral SFC analysis.

Head-to-Head Performance Comparison

The choice between HPLC and SFC is often a trade-off between established robustness and modern efficiency. The following table provides a quantitative comparison based on typical performance metrics for the analysis of a chiral aminonitrile.

ParameterChiral HPLCChiral SFCRationale & Expert Insight
Typical Analysis Time 10 - 20 minutes1 - 5 minutesSFC's low-viscosity mobile phase allows for significantly higher flow rates, drastically reducing run times.[9]
Resolution (α) Good to ExcellentGood to ExcellentSelectivity can be different and often complementary. A compound that is difficult to resolve on HPLC may show excellent separation on SFC, and vice-versa.
Solvent Consumption High (~10-20 mL/run)Low (~0.5-2 mL/run)SFC primarily uses captured CO₂ and requires only a small fraction of organic modifier, making it a much "greener" technique.[]
Throughput ModerateHighThe combination of short run times and minimal equilibration periods makes SFC ideal for high-throughput screening environments.
Method Development More establishedFasterModern SFC systems allow for rapid screening of multiple columns and modifiers in parallel, accelerating method development.[10]
Instrumental Cost LowerHigherSFC systems are more complex, involving high-pressure pumps for CO₂ and back-pressure regulators, leading to higher initial capital investment.
Robustness HighModerate to HighHPLC methods are generally considered highly robust and easily transferable between labs. Modern SFC instrumentation has significantly improved in robustness.

Conclusion and Recommendation

Both Chiral HPLC and Chiral SFC are authoritative and reliable techniques for the validation of enantiomeric excess in 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile. The selection of the optimal method is contingent on the specific goals and resources of the laboratory.

  • Chiral HPLC remains the undisputed gold standard for quality control (QC) and release testing. Its proven robustness, widespread availability, and extensive regulatory acceptance make it the most trustworthy choice for final product validation where precision and accuracy are paramount.

  • Chiral SFC is the superior choice for research, discovery, and high-throughput screening environments. Its incredible speed allows for the rapid analysis of hundreds of samples, accelerating reaction optimization and process development. Its significantly lower solvent consumption also aligns with corporate goals for sustainable, green chemistry.

Ultimately, a comprehensive analytical strategy in a modern drug development organization should leverage both techniques. SFC can be used to rapidly screen and develop optimal separation conditions, and the resulting method can then be translated and validated on a conventional HPLC system for routine QC, providing a workflow that is both efficient and rigorously dependable.

References

  • BOC Sciences. (2025, August 20). Chiral Intermediates in Drug Synthesis.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Academia.edu. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • Mbah, C. J. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • PubMed. (2008, August 15). Parallel SFC/MS-MUX screening to assess enantiomeric purity.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Benchchem. (2025). A Comparative Guide to Validating Enantiomeric Excess of (R)-(2-Furyl)hydroxyacetonitrile: Polarimetry vs. Chiral HPLC.
  • Benchchem. (2026). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Steber, S. E., Pham, A. N. D. L., Nelson, E., & Wolf, C. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles.

Sources

Comparative

Benchmarking catalytic efficiency in 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile production

Benchmarking Catalytic Efficiency in 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Production Executive Summary & Chemical Significance The synthesis of α-aminonitriles via the Strecker reaction is a foundational trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Production

Executive Summary & Chemical Significance

The synthesis of α-aminonitriles via the Strecker reaction is a foundational transformation in organic chemistry, serving as a direct gateway to unnatural α-amino acids, 1,2-diamines, and complex nitrogen-containing heterocycles 1[1]. Specifically, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a highly valuable intermediate in pharmaceutical development. The incorporation of the 3-fluoro-4-methylphenyl moiety enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

Historically, the Strecker reaction relied on highly toxic hydrogen cyanide or alkali metal cyanides. Modern methodologies benchmarked in this guide utilize trimethylsilyl cyanide (TMSCN) as a safer, controlled cyanide donor 2[2]. This guide objectively evaluates three distinct catalytic paradigms—Homogeneous Lewis Acid, Asymmetric Organocatalysis, and Heterogeneous Nanocatalysis—detailing their mechanistic causality, experimental protocols, and comparative efficiency.

Mechanistic Pathway & Causality

The production of the target aminonitrile is a three-component condensation. The reaction initiates with the nucleophilic addition of an amine to 3-fluoro-4-methylbenzaldehyde, forming a hemiaminal that dehydrates into an electrophilic imine. The rate-limiting step is the subsequent cyanation. A catalyst is strictly required to activate the imine (lowering its LUMO energy) without prematurely degrading the TMSCN 3[3].

StreckerMechanism Reactants 3-Fluoro-4-methylbenzaldehyde + Amine Source Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Imine Imine Intermediate (Electrophilic Carbon) Hemiaminal->Imine Dehydration (-H₂O) Product 2-Amino-2-(3-fluoro-4-methylphenyl) acetonitrile Imine->Product Catalyzed Cyanation Catalyst Catalyst (InCl₃, Thiourea, or MOF) Catalyst->Imine Electrophilic Activation Cyanide Cyanide Source (TMSCN) Cyanide->Imine CN⁻ Donor

Figure 1: Catalytic activation pathway in the Strecker synthesis of the target aminonitrile.

Benchmarking Catalytic Systems

System A: Homogeneous Lewis Acid Catalysis (Indium(III) Chloride)

Traditional Lewis acids (e.g., AlCl₃, TiCl₄) rapidly hydrolyze in moisture, limiting their utility. Indium(III) chloride (InCl₃) provides a unique causality: its high water tolerance allows it to act as a mild Lewis acid in aqueous media4[4]. It coordinates directly to the imine nitrogen, accelerating the nucleophilic attack of TMSCN at room temperature 5[5].

System B: Asymmetric Organocatalysis (Chiral Thiourea)

When enantiopure (S)- or (R)-aminonitriles are required, bifunctional chiral thiourea catalysts are deployed. The causality here relies on double hydrogen-bonding: the thiourea moiety rigidly binds and activates the imine, while an adjacent basic site in the catalyst backbone directs the cyanide nucleophile to a specific enantioface 6[6]. This system achieves exceptional enantiomeric excess (ee) but requires strict thermal control 7[7].

System C: Heterogeneous Nanocatalysis (MOF UiO-66-Pyca-CuO)

Metal-Organic Frameworks (MOFs) solve the catalyst recovery problem inherent in homogeneous systems. The UiO-66-Pyca-CuO thin film provides a rigid architecture that prevents the aggregation of Lewis acidic Cu(II) sites8[8]. Because the catalyst is a macroscopic thin film, it can be physically lifted from the reaction, minimizing waste and drastically lowering the environmental E-factor8[8].

Experimental Protocols (Self-Validating Systems)

Protocol A: InCl₃-Catalyzed Racemic Synthesis

  • Imine Formation: In a 50 mL round-bottom flask, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 mmol) and ammonium acetate (1.2 mmol) in 5 mL of distilled water. Stir at room temperature for 15 minutes.

  • Catalyst Addition: Add InCl₃ (10 mol%, 22.1 mg). Causality: The water-tolerant nature of InCl₃ ensures it remains active without forming inactive hydroxides, allowing the use of a green aqueous solvent.

  • Cyanation: Dropwise add TMSCN (1.2 mmol) in a well-ventilated fume hood. Stir for 2 hours at room temperature.

  • Validation & Workup: Quench with saturated NaHCO₃ (5 mL) to neutralize residual acid. Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is validated via TLC and purified by silica gel chromatography.

Protocol B: Chiral Thiourea-Catalyzed Asymmetric Synthesis

  • Preparation: Flame-dry a Schlenk tube under argon. Add the pre-formed 3-fluoro-4-methylphenyl imine (1.0 mmol) and a bifunctional chiral thiourea catalyst (5 mol%) in anhydrous toluene (5 mL).

  • Thermal Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures suppress the uncatalyzed background reaction, maximizing stereofacial differentiation by the thiourea catalyst.

  • Cyanation: Slowly add TMSCN (1.5 mmol) and stir for 24 hours at -40 °C.

  • Validation & Workup: Quench the reaction with cold methanol (2 mL) to safely decompose unreacted TMSCN. Concentrate the mixture and purify via flash chromatography. Enantiomeric excess is strictly validated using chiral HPLC.

Protocol C: MOF-Catalyzed Green Synthesis (UiO-66-Pyca-CuO)

  • Reaction Setup: In a 10 mL vial, combine 3-fluoro-4-methylbenzaldehyde (1.0 mmol), an amine source (1.0 mmol), and TMSCN (1.2 mmol) in 0.5 mL of ethanol.

  • Catalyst Insertion: Submerge a piece of MOF thin film (UiO-66-Pyca-CuO, approx. 10 × 8 × 0.3 mm) into the solution.

  • Reaction: Stir gently at room temperature until TLC indicates complete consumption of the aldehyde (typically 1.5 hours).

  • Validation & Recovery: Causality: The heterogeneous nature allows self-validation of catalyst recovery. Remove the MOF thin film with forceps, wash with ethanol, and dry for reuse. The product is concentrated directly, yielding high purity without the need for chromatography.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the benchmarked catalytic systems.

Catalytic SystemCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)ee (%)E-factor (Est. kg/kg )
Lewis Acid (InCl₃) 10 mol%Water252.092N/A~15
Chiral Thiourea 5 mol%Toluene-4024.088>95~45
MOF (UiO-66-Pyca-CuO) Thin FilmEthanol251.595N/A<5

Note: E-factor estimates account for solvent usage, catalyst recovery, and required chromatographic purification steps.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Comprehensive Safety and Handling Protocol for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Introduction & Chemical Profile 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is an α -aminonitrile, typically utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Introduction & Chemical Profile

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is an α -aminonitrile, typically utilized as a highly reactive intermediate in the Strecker synthesis of fluorinated unnatural amino acids[1],[2]. While this compound is highly valuable in drug development for modifying peptide lipophilicity and metabolic stability, it presents severe acute toxicity risks. As an α -aminonitrile, it carries the inherent risk of liberating highly toxic hydrogen cyanide (HCN) gas under specific environmental or reaction conditions[2],[3].

To ensure laboratory safety and compliance, handling this compound requires rigorous, self-validating protocols that go beyond standard organic synthesis precautions.

Mechanistic Toxicology & Hazard Assessment

Understanding the chemical behavior of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is critical for safe handling. The acute hazards are driven by two primary structural features:

  • Cyanide Liberation (Hydrolysis): The nitrile group (-C≡N) is highly susceptible to hydrolysis. In the presence of strong acids, bases, or elevated temperatures, the molecule decomposes, releasing hydrogen cyanide (HCN)[2]. HCN is a potent systemic asphyxiant that binds to mitochondrial cytochrome c oxidase, halting cellular respiration and leading to rapid central nervous system and cardiovascular collapse[3],[4].

  • Enhanced Dermal Penetration: The addition of the 3-fluoro-4-methylphenyl moiety significantly increases the lipophilicity (LogP) of the molecule compared to simple aliphatic aminonitriles. This lipophilic nature enhances its ability to penetrate the stratum corneum, making dermal absorption a critical and rapid route for systemic toxicity[4].

Decomposition A 2-Amino-2-(3-fluoro-4-methylphenyl) acetonitrile B Acidic/Basic Hydrolysis A->B Exposure to H2O/H+/OH- C Hydrogen Cyanide (HCN) [Highly Toxic Gas] B->C Rapid Release D Ammonium / Ammonia [Byproduct] B->D Formation E 3-Fluoro-4-methylbenzaldehyde [Byproduct] B->E Formation

Mechanistic pathway of α-aminonitrile decomposition yielding toxic hydrogen cyanide.

Quantitative Operational & Exposure Limits

Strict adherence to exposure limits for the compound's primary decomposition product (HCN) is required.

ParameterPermissible Limit / Target
Fume Hood Face Velocity 80 - 120 fpm
Quench Solution pH > 10.0 (Highly Alkaline)
OSHA PEL for HCN 10 ppm (11 mg/m³)[5]
NIOSH REL for HCN 4.7 ppm (STEL)[6]
IDLH for HCN 50 ppm[6]

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of inhalation and dermal absorption, a rigorous PPE protocol is mandatory, aligning with the7[7],[8].

Protection TypeRecommended SpecificationMechanistic Justification (Causality)
Respiratory NIOSH-approved N95/P100 half-mask; Supplied-air respirator if outside hood.Protects against aerosolized micro-particles during weighing and potential HCN off-gassing[4].
Hand (Double Glove) Inner: 4-mil Nitrile. Outer: 14-mil Butyl Rubber.The fluorinated aromatic ring increases permeation rates through standard latex. Butyl rubber provides superior resistance to nitriles and lipophilic organics.
Eye/Face Indirect-vented chemical splash goggles AND a full face shield.Prevents ocular absorption of highly toxic dust or reactive splashes during solvent addition.
Body Tyvek® suit or specialized chemical-resistant lab coat; closed-toe non-porous shoes.Prevents accumulation of dust on standard cotton lab coats, which could lead to delayed dermal absorption[4].

Operational Workflows & Handling Protocols

The following self-validating protocol ensures containment and minimizes exposure during experimental execution, adhering to the guidelines set forth in 9[9],[10].

Step 1: Engineering Controls & Pre-Operation Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Before opening the reagent, use a calibrated anemometer to verify the fume hood face velocity is between 80–120 fpm. Ensure no incompatible chemicals (strong acids, oxidizers) are present in the workspace.

Step 2: Weighing and Dispensing

  • Action: Use an enclosed analytical balance located within the fume hood. Dispense the solid using anti-static weigh boats and a grounded stainless-steel spatula.

  • Causality: Fluorinated organic powders are highly susceptible to static charge accumulation, which can cause the powder to aerosolize upon opening the container, drastically increasing inhalation risk.

Step 3: Transfer and Reaction Setup

  • Action: Transfer the weighed solid into a reaction vessel and seal it with a septum before removing it from the weighing area. Purge the vessel with an inert gas (Nitrogen or Argon).

  • Causality: An inert atmosphere prevents oxidative degradation and moisture ingress, which could initiate slow hydrolysis and trace HCN formation[2].

Step 4: Quenching and Decontamination

  • Action: Upon reaction completion, quench any residual α -aminonitrile using a freshly prepared alkaline sodium hypochlorite solution (bleach, pH > 10).

  • Causality: The alkaline environment prevents the formation of volatile HCN gas, while the hypochlorite oxidizes the highly toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (OCN⁻).

Workflow Start 1. Pre-Operation Check (Fume Hood & PPE) Weigh 2. Weighing (Enclosed Balance / Anti-static) Start->Weigh Transfer 3. Transfer to Vessel (Sealed / Inert Atmosphere) Weigh->Transfer React 4. Reaction Execution (Strict Temp Control) Transfer->React Quench 5. Quench / Decontamination (Alkaline Bleach) React->Quench Waste 6. Waste Segregation (Strictly Non-Acidic) Quench->Waste

Standard operating workflow for the safe handling and processing of α-aminonitriles.

Emergency Response & Spill Containment

  • Spill Protocol: Evacuate the immediate area. Do NOT use water. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Carefully sweep into a sealed container using non-sparking tools. Decontaminate the surface with alkaline bleach (pH > 10).

  • Exposure Response:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer 100% oxygen.

    • Dermal: Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes[4].

    • Medical Intervention: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin or sodium nitrite/sodium thiosulfate) is readily available in the facility and administer according to medical professional guidance[4].

Waste Disposal

Strict waste segregation is a critical safety pillar.

  • Segregation: NEVER mix waste containing 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile with acidic waste streams. Introduction to acids will trigger immediate and lethal HCN gas evolution[3],[5].

  • Labeling: Collect in a dedicated, chemically compatible, sealed container. Label explicitly as "Acutely Toxic - Cyanide/Nitrile Waste" in accordance with OSHA regulations[7].

References

  • Hydrogen Cyanide (AC): Systemic Agent | NIOSH , Centers for Disease Control and Prevention (CDC). 3

  • Hydrogen Cyanide (HCN) | Medical Management Guidelines , Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. 4

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Academies Press / NCBI. 9

  • 29 CFR 1910.1200 -- Hazard Communication , Electronic Code of Federal Regulations (eCFR) / OSHA. 7

  • Vanadyl Triflate | Lewis Acid Catalyst (Strecker Reaction Protocols) , BenchChem. 2

Sources

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